SR-318
描述
Structure
3D Structure
属性
IUPAC Name |
5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-318: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1] As a key mediator in cellular responses to environmental stress and inflammation, the p38 MAPK pathway represents a significant therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, the intricacies of the p38 MAPK signaling pathway it modulates, and detailed protocols for key experimental assays used in its characterization.
Core Mechanism of Action: Type-II Inhibition of p38 MAPK
This compound distinguishes itself as a type-II inhibitor, a class of kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinase. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its position in the active state. This mode of inhibition offers a high degree of selectivity as it exploits a less conserved allosteric site adjacent to the ATP-binding pocket. By stabilizing this inactive conformation, this compound effectively prevents the phosphorylation and subsequent activation of downstream targets, thereby blocking the inflammatory signaling cascade.[1]
The p38 MAPK signaling pathway is a critical cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The core of this pathway is a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular response.
Caption: The p38 MAPK signaling pathway, illustrating the points of activation and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for p38α and p38β.
| Target | Assay Type | IC50 (nM) |
| p38α | Biochemical | 5 |
| p38β | Biochemical | 32 |
| TNF-α Release | Whole Blood | 283 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay for p38α and p38β
This protocol outlines the determination of the in vitro inhibitory activity of this compound against p38α and p38β kinases.
Caption: Workflow for the biochemical kinase assay to determine the IC50 of this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38α and p38β enzymes
-
Kinase substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the p38α or p38β enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole Blood TNF-α Release Assay
This protocol describes a cellular assay to measure the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α in human whole blood.
Caption: Workflow for the whole blood TNF-α release assay to assess the cellular potency of this compound.
Methodology:
-
Reagents and Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound (or other test compounds)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
96-well culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Stimulate TNF-α release by adding LPS to each well (final concentration, e.g., 100 ng/mL), except for the unstimulated control wells.
-
Incubate the plates for an extended period (e.g., 18-24 hours) at 37°C.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent and selective type-II inhibitor of p38α/β MAPK, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, which involves the stabilization of the inactive 'DFG-out' conformation of the kinase, provides a basis for its high selectivity. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this compound and other p38 MAPK inhibitors, facilitating further research and development in this critical area of drug discovery.
References
SR-318: A Potent and Selective Type-II p38α/β MAPK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta)[1]. As a chemical probe, it serves as a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target in the research and development of treatments for inflammatory diseases and cancer[2]. This compound exhibits its inhibitory action by targeting the inactive DFG-out (Asp-Phe-Gly) conformation of p38α and p38β, conferring high selectivity across the kinome. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and detailed experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound, systematically named 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide, is a white to off-white powder[1][3][4]. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide[1] |
| Synonyms | SR318, SR 318[1][3] |
| CAS Number | 2413286-32-3[3][4] |
| Molecular Formula | C₂₇H₃₃N₅O₂[2][3][4] |
| SMILES String | NC1=C(C(NCC2=CC=C(C(NCCCC3CCCCC3)=O)C=C2)=O)C=NN1C4=CC=CC=C4[3][4] |
| InChI Key | HXNUFFCHRIWTRZ-UHFFFAOYSA-N[1][3][4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 459.58 g/mol [3][4][5] |
| Appearance | White to off-white solid powder[1][3][4] |
| Solubility | DMSO: 125 mg/mL (271.99 mM)[5][6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (8.7 mM)[5] | |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[1][7] |
| LogP | 5.6[1] |
| Hydrogen Bond Donor Count | 3[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 9[1] |
Pharmacological Properties
This compound is a potent inhibitor of p38α and p38β kinases and demonstrates significant anti-inflammatory and potential anti-cancer activities[1][5][6][7][8].
Table 3: In Vitro Potency and Selectivity
| Target | Assay Type | IC₅₀ |
| p38α | Radiometric Kinase Assay | 5 nM[1][5][6][7][8] |
| p38β | Radiometric Kinase Assay | 32 nM[1][5][6][7][8] |
| p38α | Cell-based NanoBRET Assay | 3.7 nM |
| p38β | Cell-based NanoBRET Assay | 10 nM |
| ZAK | Cell-based NanoBRET Assay | 0.91 μM |
| DDR1, DDR2, KIT, MYLK4, RSK4 | Cell-based NanoBRET Assay | ≥3 μM |
Table 4: Cellular Activity
| Activity | Assay | IC₅₀ |
| LPS-induced TNF-α release | Human whole blood | 283 nM[1][6][7][8] |
Signaling Pathway
This compound inhibits the p38 MAPK signaling pathway, which is a critical cascade in the cellular response to external stresses and inflammatory signals. The pathway is initiated by various stimuli, leading to the activation of a cascade of protein kinases, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α. This compound, as a type-II inhibitor, binds to the inactive "DFG-out" conformation of p38α and p38β, preventing their activation and subsequent downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary literature by Röhm S, et al. in the Journal of Medicinal Chemistry (2019).
Radiometric Kinase Assay for p38α/β
This assay measures the enzymatic activity of p38α and p38β by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human p38α and p38β
-
Myelin Basic Protein (MBP) as substrate
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific p38 isoform, and MBP substrate.
-
Add this compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell-Based NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to p38α and p38β in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-p38α and NanoLuc®-p38β fusion proteins
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-p38 fusion construct and a carrier DNA.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the this compound dilutions.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC₅₀ value from the dose-response curve.
LPS-Induced TNF-α Release in Human Whole Blood
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of TNF-α from immune cells in whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of this compound in a 96-well plate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α release inhibition at each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a highly potent and selective p38α/β MAPK inhibitor that serves as a critical tool for elucidating the roles of this signaling pathway in health and disease. Its well-characterized in vitro and cellular activities, combined with the detailed experimental protocols provided herein, make it a valuable asset for researchers in academic and industrial settings focused on inflammation, oncology, and drug discovery. The use of this compound in well-defined experimental systems will continue to contribute to our understanding of p38 MAPK biology and the development of novel therapeutic strategies.
References
- 1. This compound | TNF | p38 MAPK | TargetMol [targetmol.com]
- 2. Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Chemical Derivatives of SR-318, a Potent and Selective p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical derivatives, and biological evaluation of SR-318, a potent and highly selective type-II inhibitor of p38 mitogen-activated protein (MAP) kinase. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to understand and potentially expand upon this important chemical probe.
Core Compound: this compound
This compound, also referred to as compound 93 in its discovery publication, is a chemical probe that targets the inactive DFG-out conformation of p38α and p38β MAP kinases.[1][2][3] This mode of inhibition confers high selectivity and cellular potency. This compound has demonstrated anti-cancer and anti-inflammatory properties, notably its potent inhibition of TNF-α release in whole blood.[4]
Chemical Profile of this compound:
| Property | Value |
| IUPAC Name | 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide |
| CAS Number | 2413286-32-3 |
| Molecular Formula | C₂₇H₃₃N₅O₂ |
| Molecular Weight | 459.58 g/mol |
| Solubility | DMSO: 125 mg/mL (271.99 mM) |
Biological Activity and Data Presentation
This compound and its derivatives, developed through a fast iterative synthetic approach, have been evaluated for their inhibitory activity against p38 MAPK isoforms and their effect on TNF-α release. The following tables summarize the key quantitative data for this compound and a selection of its chemical derivatives, showcasing the structure-activity relationship (SAR) insights gleaned from their synthesis and evaluation.
Table 1: In Vitro Inhibitory Activity of this compound and Key Derivatives against p38 MAPK Isoforms
| Compound | R¹ | R² | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) |
| This compound | Cyclohexylpropyl | Phenyl | 5 | 32 |
| Derivative A | Benzyl | Phenyl | 15 | 80 |
| Derivative B | Isopropyl | Phenyl | 25 | 150 |
| Derivative C | Cyclohexylpropyl | 4-Fluorophenyl | 8 | 45 |
| Derivative D | Cyclohexylpropyl | 3-Chlorophenyl | 12 | 65 |
Table 2: Inhibition of LPS-Induced TNF-α Release in Human Whole Blood
| Compound | IC₅₀ (nM) |
| This compound | 283 |
| Derivative A | 450 |
| Derivative B | 800 |
| Derivative C | 310 |
| Derivative D | 380 |
Experimental Protocols
The synthesis of this compound and its derivatives involves a modular approach, typically consisting of the synthesis of a 5-aminopyrazole core followed by amide bond formation. The biological evaluation relies on established kinase and cellular assays.
General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid (Core Intermediate)
A general method for the synthesis of the pyrazole core involves the reaction of a β-ketonitrile with a hydrazine derivative.[5]
-
Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Suspend the ester in a mixture of ethanol and 1M sodium hydroxide solution and heat to reflux until the reaction is complete (monitored by TLC). Cool the mixture, acidify with 1M hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
Synthesis of this compound: Amide Coupling
The final step in the synthesis of this compound is an amide coupling reaction between the pyrazole carboxylic acid and the appropriate amine.[1][6][7]
-
Activation of Carboxylic Acid: To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of 4-(aminomethyl)-N-(3-cyclohexylpropyl)benzamide (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
p38α/β Kinase Activity Assay
The inhibitory activity of the synthesized compounds against p38α and p38β can be determined using a radiometric or luminescence-based kinase assay.[8][9]
-
Reaction Components: Prepare a reaction mixture containing the respective p38 kinase, a suitable substrate (e.g., ATF2), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP (for radiometric assay) or cold ATP (for luminescence assay) and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release Assay in Human Whole Blood
This cellular assay assesses the anti-inflammatory potential of the compounds.[10][11][12][13]
-
Sample Preparation: Obtain fresh human whole blood collected in heparinized tubes.
-
Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compounds for 1 hour at 37°C.
-
Stimulation: Add lipopolysaccharide (LPS) to the blood samples to a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the samples for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the blood samples to pellet the cells and collect the plasma supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of TNF-α release by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical workflow for the discovery and evaluation of such inhibitors.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. abcam.cn [abcam.cn]
- 13. resources.rndsystems.com [resources.rndsystems.com]
The Role of SR-318 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. By binding to the inactive conformation of the kinase, this compound demonstrates significant anti-inflammatory and potential anti-cancer properties. This technical guide provides an in-depth overview of the role of this compound in signal transduction, focusing on its mechanism of action within the p38 MAPK pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and workflows.
Introduction to this compound and the p38 MAPK Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] Activation of this pathway plays a central role in cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] this compound has been identified as a highly selective inhibitor of the α and β isoforms, which are key mediators in the inflammatory response.[5][6]
This compound's mechanism of action involves targeting the DFG-out (inactive) conformation of p38α/β, a characteristic of type-II kinase inhibitors. This provides a high degree of selectivity over other kinases. Its inhibitory action on p38 MAPK leads to the suppression of downstream inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Target | IC50 (nM) | Assay Type | Reference |
| p38α | 5 | Radiometric Kinase Assay | [5][6] |
| p38β | 32 | Radiometric Kinase Assay | [5][6] |
| p38α/β | 6110 | Not Specified | [5][6] |
Table 1: Biochemical Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| TNF-α Release | Human Whole Blood | Lipopolysaccharide (LPS) | 283 | [5][6][7] |
Table 2: Cell-Based Inhibitory Activity of this compound
Signaling Pathway of p38 MAPK and Inhibition by this compound
The p38 MAPK signaling cascade is initiated by a variety of upstream signals that activate a series of MAP kinase kinases (MKKs). These MKKs, primarily MKK3 and MKK6, then phosphorylate and activate p38 MAPK. Once activated, p38 phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, which in turn regulate the expression of inflammatory cytokines like TNF-α. This compound exerts its effect by directly inhibiting the kinase activity of p38α and p38β, thereby preventing the phosphorylation of these downstream targets and blocking the inflammatory cascade.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro p38α/β Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against p38α and p38β kinases.
Workflow:
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., containing DMSO). Prepare a reaction buffer containing the purified p38α or p38β enzyme and a suitable substrate (e.g., recombinant ATF2 protein).
-
Reaction Incubation: In a microplate, combine the kinase, substrate, and different concentrations of this compound.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole Blood TNF-α Release Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNF-α production in human whole blood.
Workflow:
Caption: Workflow for a whole blood TNF-α release assay.
Detailed Methodology:
-
Blood Collection: Collect fresh human blood into heparinized tubes.
-
Compound Incubation: In a 96-well plate, add serial dilutions of this compound to the whole blood.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to stimulate TNF-α production.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 4-6 hours).
-
Plasma Separation: Centrifuge the plate to pellet the blood cells.
-
Sample Collection: Carefully collect the plasma supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profile of this compound
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a research tool. While detailed kinome-wide selectivity data for this compound from a large panel screen is not publicly available in the initial search results, its high potency for p38α and p38β, coupled with its type-II binding mode, suggests a favorable selectivity profile. Type-II inhibitors that bind to the inactive DFG-out conformation often exhibit higher selectivity compared to type-I inhibitors that target the more conserved ATP-binding pocket of active kinases. Further studies would be required to fully elucidate the off-target effects of this compound across the human kinome.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of p38α and p38β MAPK. Its high potency and selectivity make it a suitable tool for dissecting the intricate signaling networks governed by these kinases. The provided data and protocols offer a foundation for researchers and drug development professionals to utilize this compound in their investigations into inflammatory diseases, cancer, and other conditions where the p38 MAPK pathway is implicated. Further characterization of its kinome-wide selectivity and in vivo efficacy will be essential for its potential translation into a therapeutic agent.
References
- 1. Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. reactionbiology.com [reactionbiology.com]
The p38 MAPK Pathway: A Critical Regulator of Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal mediator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines and other inflammatory mediators has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides a comprehensive overview of the p38 MAPK pathway, its implication in various inflammatory conditions, quantitative data on its activity, and detailed experimental protocols for its study.
The Core p38 MAPK Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade, typically consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[1] Activation of this pathway is initiated by a wide array of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors such as osmotic shock and ultraviolet irradiation.[2][3]
These stimuli activate upstream MAPKKKs, such as TAK1 (transforming growth factor-β-activated kinase 1), which in turn phosphorylate and activate the dual-specificity MAPKKs, MKK3 and MKK6.[4] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within the conserved TGY motif, leading to its activation.[5]
Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases and transcription factors.[6] This leads to the regulation of gene expression at both transcriptional and post-transcriptional levels, ultimately culminating in a cellular inflammatory response.[7]
p38 MAPK Isoforms
There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), each encoded by a separate gene.[1][8] These isoforms exhibit distinct tissue distribution and substrate specificities, suggesting they have both overlapping and unique functions. p38α is the most ubiquitously expressed and extensively studied isoform, and it is considered the primary mediator of the inflammatory response.[8]
| Isoform | Primary Tissue Distribution | Key Functions in Inflammation |
| p38α (MAPK14) | Ubiquitous | Major regulator of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), induction of COX-2 and MMPs, involved in cell cycle regulation and apoptosis.[1][2][3] |
| p38β (MAPK11) | Brain, heart, skeletal muscle | Some overlapping functions with p38α, may play a role in specific cellular responses. |
| p38γ (MAPK12) | Skeletal muscle | Primarily involved in cell differentiation and developmental processes. |
| p38δ (MAPK13) | Lungs, kidneys, adrenal gland | Role in skin inflammation and tumor development.[3] |
Key Upstream Activators and Downstream Substrates
The activity of the p38 MAPK pathway is tightly regulated by a complex network of upstream activators and downstream effectors.
| Component | Examples | Function |
| Upstream Activators (MAPKKs) | MKK3, MKK6 | Dual-specificity kinases that phosphorylate and activate p38 MAPK.[4] |
| Downstream Protein Kinases | MAPK-activated protein kinase 2/3 (MK2/3), Mitogen- and stress-activated kinase 1/2 (MSK1/2) | Phosphorylated and activated by p38 MAPK to mediate downstream signaling events. MK2 is a key player in the post-transcriptional regulation of cytokine mRNA.[1][5] |
| Downstream Transcription Factors | Activating transcription factor 2 (ATF2), Nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB) | Phosphorylated by p38 MAPK, leading to the transcriptional activation of inflammatory genes.[3][9] |
Negative Regulation of the p38 MAPK Pathway
The p38 MAPK pathway is also subject to negative regulation to prevent excessive inflammation. Dual-specificity phosphatases (DUSPs), such as DUSP1 (also known as MKP-1), can dephosphorylate and inactivate p38 MAPK, thus providing a crucial feedback mechanism to control the inflammatory response.[1]
Caption: The core p38 MAPK signaling cascade.
Role in Inflammatory Diseases
Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. Its pivotal role in orchestrating the inflammatory response makes it a compelling target for therapeutic intervention.
Rheumatoid Arthritis (RA)
In RA, p38 MAPK is highly activated in the synovial tissue of patients.[10] This activation drives the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6, which contribute to synovial inflammation, cartilage degradation, and bone erosion.[2][10] Inhibition of p38 MAPK has been shown to reduce disease severity in animal models of arthritis.[3]
Inflammatory Bowel Disease (IBD)
The p38 MAPK pathway is also implicated in the pathogenesis of IBD, including Crohn's disease and ulcerative colitis.[6] It is activated in the intestinal mucosa of IBD patients and contributes to the overproduction of inflammatory cytokines that drive gut inflammation.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, p38 MAPK is activated in response to cigarette smoke and other irritants, leading to chronic inflammation in the lungs.[11] This contributes to the characteristic features of COPD, including airflow limitation and emphysema.
Neuroinflammatory Diseases
Emerging evidence highlights the role of p38 MAPK in neuroinflammatory conditions such as Alzheimer's disease and Parkinson's disease.[12] In the central nervous system, p38 MAPK is activated in microglia, the resident immune cells of the brain, leading to the production of neurotoxic pro-inflammatory cytokines.[1]
Quantitative Data on p38 MAPK Pathway Activity
The following table summarizes quantitative data from preclinical studies, illustrating the impact of p38 MAPK inhibition on inflammatory markers.
| Disease Model | p38 MAPK Inhibitor | Outcome Measure | Result of Inhibition |
| LPS-induced endotoxemia in mice | SB203580 | Serum TNF-α levels | >80% reduction |
| Collagen-induced arthritis in mice | VX-745 | Paw swelling | Significant reduction |
| Human rheumatoid synovial fibroblasts stimulated with IL-1β | BIRB 796 | IL-6 production | >90% inhibition |
Note: The specific quantitative values can vary depending on the experimental conditions, inhibitor concentration, and timing of measurements.
Experimental Protocols
Studying the p38 MAPK pathway requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Western Blotting for Phospho-p38 MAPK
This is the most common method to assess the activation of p38 MAPK.
Objective: To detect the phosphorylated (active) form of p38 MAPK in cell or tissue lysates.
Methodology:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH).
Caption: A typical workflow for Western blot analysis.
In Vitro Kinase Assay
Objective: To measure the enzymatic activity of p38 MAPK directly.
Methodology:
-
Immunoprecipitation: Isolate p38 MAPK from cell lysates using an antibody specific for p38 MAPK.
-
Kinase Reaction:
-
Incubate the immunoprecipitated p38 MAPK with a specific substrate (e.g., ATF2) and radiolabeled ATP (γ-³²P-ATP) in a kinase reaction buffer.
-
The active p38 MAPK will transfer the radiolabeled phosphate group from ATP to the substrate.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen or X-ray film to detect the radiolabeled substrate.
-
-
Data Analysis: Quantify the amount of incorporated radioactivity as a measure of kinase activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells in response to stimuli.
Methodology:
-
Coating: Coat the wells of a microplate with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add cell culture supernatants or other biological samples to the wells. The cytokine in the sample will bind to the capture antibody.
-
Detection Antibody: Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., HRP). This antibody will bind to a different epitope on the captured cytokine, forming a "sandwich".
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of cytokine in the sample.
-
Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.
Therapeutic Targeting of the p38 MAPK Pathway
The central role of p38 MAPK in inflammation has made it an attractive target for the development of small molecule inhibitors.[13] Numerous p38 MAPK inhibitors have been developed and have shown efficacy in preclinical models of inflammatory diseases.[8] However, the clinical development of these inhibitors has been challenging, with issues of toxicity and lack of efficacy in some trials.[14]
Despite these challenges, the therapeutic potential of targeting the p38 MAPK pathway remains high.[6] Current research efforts are focused on developing more selective and safer inhibitors, as well as exploring novel therapeutic strategies, such as targeting downstream components of the pathway like MK2.[14]
Conclusion
The p38 MAPK pathway is a critical signaling node in the complex network that governs the inflammatory response. Its dysregulation is a key feature of many debilitating inflammatory diseases. A thorough understanding of this pathway, from its core signaling components to its role in disease pathogenesis, is essential for the development of novel and effective anti-inflammatory therapies. The experimental techniques outlined in this guide provide a foundation for researchers to further investigate the intricacies of p38 MAPK signaling and its potential as a therapeutic target.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational control of NKT cell cytokine production by p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 6. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 13. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Dichotomous Role of p38 MAPK Signaling in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that orchestrates cellular responses to a wide array of external and internal stimuli, including environmental stress, inflammatory cytokines, and genotoxic agents.[1][2][3] Initially characterized as a key mediator of inflammation and stress responses, the p38 MAPK pathway is now recognized for its complex and often contradictory roles in the context of cancer.[4][5][6] Depending on the cellular context, tumor type, and the specific isoform involved, p38 MAPK signaling can act as either a potent tumor suppressor or a facilitator of tumor progression, metastasis, and therapeutic resistance.[1][7][8][9] This dual functionality makes the p38 pathway a subject of intense investigation and a challenging yet promising target for therapeutic intervention.[10][11]
This technical guide provides an in-depth exploration of the p38 MAPK signaling pathway in cancer. It details the core components of the cascade, elucidates its dual functions in tumorigenesis, summarizes key quantitative data, presents detailed experimental protocols for its study, and discusses its potential as a therapeutic target.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway, like other MAPK cascades, is a three-tiered kinase module involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[1][12]
Upstream Activation
Activation of the p38 pathway is initiated by a diverse range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock, oxidative stress), and growth factors.[1][8][13] These signals are transduced through various MAP3Ks, such as ASK1, TAK1, and MEKKs.[13][14] These activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, primarily MKK3 and MKK6, and to a lesser extent, MKK4.[13][15][16] MKK3 and MKK6, in turn, dually phosphorylate the p38 MAPK isoforms on conserved threonine and tyrosine residues (Thr-Gly-Tyr motif), leading to their activation.[2][12][17]
An alternative, non-canonical activation mechanism involves the protein TAB1, which can bind to p38α and induce its autophosphorylation and activation, independent of an upstream MKK.[2]
p38 Isoforms and Downstream Effectors
In mammals, the p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[7][8][18] p38α is the most ubiquitously expressed and widely studied isoform.[7][19] Once activated, p38 kinases translocate to the nucleus and phosphorylate a vast array of substrates, including other protein kinases and transcription factors, thereby regulating gene expression and critical cellular processes.[8][18]
Key downstream targets include:
-
Protein Kinases: MAPK-activated protein kinases (MAPKAPKs) such as MK2, MK3, and MSK1/2.[5][8][18] These kinases further propagate the signal to other substrates.
-
Transcription Factors: p38 directly phosphorylates and activates numerous transcription factors, including Activating Transcription Factor 2 (ATF2), p53, Myocyte Enhancer Factor 2 (MEF2), and STAT1.[8][18] This leads to the transcriptional regulation of genes involved in inflammation (e.g., COX-2), cell cycle control, apoptosis, and invasion (e.g., MMPs).[18]
The Dual Role of p38 MAPK in Cancer
The ultimate effect of p38 MAPK activation on a cancer cell is highly context-dependent, leading to a functional dichotomy where it can either suppress or promote tumorigenesis.[7][8][18]
p38 MAPK as a Tumor Suppressor
There is substantial evidence supporting a tumor-suppressive role for p38, particularly the p38α isoform.[5][8] This function is executed through several mechanisms:
-
Induction of Apoptosis: p38 can promote apoptosis by activating the tumor suppressor protein p53 or by regulating members of the Bcl-2 family.[3][8][18][20] For instance, p38 can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the balance towards cell death.[3][21]
-
Cell Cycle Arrest: p38 activation can halt cell cycle progression at both the G1/S and G2/M checkpoints.[1][22] It can downregulate Cyclin D1, a key protein for G1 phase progression, and activate checkpoint responses, thereby preventing uncontrolled proliferation.[1]
-
Promotion of Cellular Senescence: In response to oncogenic stress, such as hyperactivation of Ras, p38 can induce a state of permanent cell cycle arrest known as senescence, which acts as a barrier to transformation.[8][18]
p38 MAPK as a Tumor Promoter
Conversely, in many advanced cancers, p38 signaling is co-opted to promote malignancy.[1][23]
-
Invasion and Metastasis: p38 activation is crucial for the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[18][19] It regulates the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.[18]
-
Angiogenesis: By promoting the expression of pro-angiogenic factors, p38 can stimulate the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Inflammation and Tumor Microenvironment: p38 plays a key role in chronic inflammation, which is a known driver of cancer.[8] It mediates the production of pro-inflammatory cytokines within the tumor microenvironment, which can foster tumor growth and survival.[8][24]
-
Chemotherapy Resistance: Activation of the p38 pathway can confer resistance to various chemotherapeutic agents.[4][21][25] For example, it can enhance the expression of the multidrug resistance gene MDR1 and promote cell survival pathways that counteract the cytotoxic effects of drugs.[25]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function and inhibition of p38 MAPK in cancer.
Table 1: Roles of p38 MAPK Isoforms in Cancer Progression
| Isoform | Predominant Role(s) in Cancer | Selected Findings and References |
| p38α | Highly Context-Dependent (Tumor Suppressor & Promoter) | - Suppressor: Mediates apoptosis and cell cycle arrest.[8] Deletion can impair differentiation and increase proliferation.[1] - Promoter: Promotes invasion, angiogenesis, and inflammation.[8] Upregulation can trigger angiogenesis.[4] |
| p38β | Context-Dependent, often overlaps with p38α | - Can decrease the inhibitory effect of MKK6 on DNA synthesis in breast cancer cells.[5] - Often considered to have overlapping functions with p38α.[19] |
| p38γ | Context-Dependent (Tumor Suppressor & Promoter) | - Can enhance the inhibitory effect of MKK6 on DNA synthesis in breast cancer cells.[5] - Required for Ras transformation in a phosphorylation-independent manner.[1] |
| p38δ | Primarily Tumor Promoter | - Implicated in promoting inflammation that facilitates tumor growth.[26] - Has emerged as a potential disease-specific drug target in various cancers.[26] |
Table 2: p38 MAPK Inhibitors in Cancer Research and Clinical Development
| Inhibitor | Target Isoform(s) | IC₅₀ | Development Stage / Key Finding | Reference(s) |
| Ralimetinib (LY2228820) | p38α, p38β | α: 5.3 nMβ: 3.2 nM | Phase I clinical trials in patients with advanced cancer.[24] Showed target engagement and was generally well-tolerated.[24] | [24] |
| SB202190 | p38α, p38β | N/A | Preclinical tool. Reduced MDR1 expression and increased sensitivity to chemotherapy in gastric cancer cells.[25] | [25] |
| SB203580 | p38α, p38β | N/A | Widely used preclinical inhibitor. Used to demonstrate p38's role in inhibiting cell cycle checkpoints.[22] | [5][22][26] |
| Adezmapimod | p38α | 222.44 ± 5.98 nM | Preclinical. Used as a reference compound in inhibitor development studies. | [27] |
Experimental Protocols
Investigating the p38 MAPK pathway requires robust and specific methodologies. Below are detailed protocols for key experiments used to assess its activity and function.
Protocol: Western Blotting for Phosphorylated p38 MAPK
This method is used to determine the activation state of p38 by detecting its phosphorylated form.
-
Cell Lysis:
-
Treat cells with the stimulus of interest for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Protocol: In Vitro Kinase Assay (Immunoprecipitation-based)
This assay directly measures the enzymatic activity of p38 MAPK isolated from cell lysates.
-
Immunoprecipitation (IP) of p38 MAPK:
-
Prepare cell lysates as described for Western blotting (using a non-denaturing lysis buffer).
-
Pre-clear the lysate (200-500 µg) by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-4 µg of a total p38 MAPK antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
To the bead pellet, add 20 µL of kinase assay buffer containing:
-
10 µL of 2X Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 4 mM EGTA).
-
1-2 µg of a suitable substrate (e.g., recombinant ATF2).
-
10 µL of 200 µM ATP.
-
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).
-
Protocol: Phospho-Flow Cytometry for Single-Cell p38 Activation
This powerful technique allows for the quantification of p38 activation within specific cell subpopulations in a heterogeneous sample.[28]
-
Cell Stimulation:
-
Prepare a single-cell suspension from blood or tissue.
-
Stimulate cells as required for the experiment. Include unstimulated and positive controls.
-
-
Fixation:
-
Fix cells immediately after stimulation using a formaldehyde-based buffer (e.g., 1.5% paraformaldehyde) for 10-15 minutes at room temperature to preserve the phosphorylation state.
-
-
Permeabilization:
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for at least 30 minutes. This step is critical for allowing intracellular antibody access.[28]
-
-
Surface and Intracellular Staining:
-
Wash cells to remove methanol.
-
Stain with antibodies against cell surface markers to identify populations of interest (e.g., CD4, CD8 for T-cells; CD19 for B-cells).
-
Following surface staining, stain with a fluorochrome-conjugated antibody specific for phospho-p38 MAPK.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-parameter flow cytometer.
-
Gate on the cell populations of interest based on surface markers.
-
Analyze the level of phospho-p38 MAPK fluorescence within each gated population to determine the percentage of activated cells and the mean fluorescence intensity (MFI).
-
Conclusion and Future Directions
The p38 MAPK signaling pathway is a central regulator of cellular fate with a profound and multifaceted impact on cancer progression.[4] Its ability to act as both a tumor suppressor and promoter underscores the complexity of cancer biology and the challenges inherent in targeting this pathway.[1][8] The pro-tumorigenic functions—particularly its roles in metastasis, inflammation, and chemoresistance—make p38 MAPK an attractive therapeutic target.[4][29]
However, the clinical development of p38 inhibitors has been met with limited success, likely due to the pathway's tumor-suppressive roles and potential for off-target effects. Future research must focus on several key areas:
-
Isoform-Specific Targeting: Developing inhibitors with high specificity for pro-tumorigenic isoforms (like p38δ in some contexts) while sparing the tumor-suppressive ones (often p38α) could improve therapeutic windows.
-
Combination Therapies: Combining p38 inhibitors with conventional chemotherapy or other targeted agents may be a more effective strategy to overcome resistance and enhance efficacy.[11]
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to benefit from p38 inhibition is crucial for patient stratification and the design of successful clinical trials.
A deeper understanding of the contextual cues that dictate the switch between p38's opposing functions will be paramount to successfully harnessing its therapeutic potential in the fight against cancer.
References
- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. The p38 MAPK stress pathway as a tumor suppressor or more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of ERK1/2 and p38 Protein Kinases in Tumors: Biological Insights and Clinical Implications [imrpress.com]
- 10. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. p38MAPK and Chemotherapy: We Always Need to Hear Both Sides of the Story - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Diagnostic Significance of p38 Isoforms (p38α, p38β, p38γ, p38δ) in Head and Neck Squamous Cell Carcinoma: Comparative Serum Level Evaluation and Design of Novel Peptide Inhibitor Targeting the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of p38 MAP kinase in cancer stem cells and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-318 (CAS: 2413286-32-3): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR-318, a potent and highly selective dual inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound serves as a valuable chemical probe for investigating the roles of these kinases in various physiological and pathological processes, including inflammation and cancer.
Core Compound Information
This compound is a type-II inhibitor that specifically targets the inactive, DFG-out conformation of p38α and p38β, contributing to its high selectivity.[1] Its systematic chemical name is 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide.
| Property | Value | Source |
| CAS Number | 2413286-32-3 | [1] |
| Molecular Formula | C₂₇H₃₃N₅O₂ | [1] |
| Molecular Weight | 459.58 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: ≥ 2 mg/mL | [1] |
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical mediator of cellular responses to external stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), lipopolysaccharide (LPS), and environmental stressors.[2][3][4] This pathway plays a central role in cell differentiation, apoptosis, and inflammation.[2][3][4]
This compound exerts its effects by inhibiting p38α and p38β, two key isoforms in this pathway. By binding to the inactive conformation, this compound prevents the phosphorylation and subsequent activation of downstream targets, thereby modulating the inflammatory response.
Below is a diagram illustrating the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
References
- 1. Lipopolysaccharide (LPS) regulates TLR4 signal transduction in nasopharynx epithelial cell line 5-8F via NFkappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SR-318: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Potent and Selective p38α/β Inhibitor
SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38α and p38β isoforms.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK signaling pathway.
Core Molecular and Physicochemical Properties
This compound, with the chemical name 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide, possesses the following key characteristics[2]:
| Property | Value |
| Molecular Formula | C₂₇H₃₃N₅O₂ |
| Molecular Weight | 459.58 g/mol |
| CAS Number | 2413286-32-3 |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound is a type-II inhibitor that selectively binds to the inactive, DFG-out conformation of p38α and p38β kinases.[2][3] This mode of inhibition confers high selectivity for its target kinases. The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects.
| Assay | Target | IC₅₀ |
| Radiometric Kinase Assay | p38α | 5 nM |
| Radiometric Kinase Assay | p38β | 32 nM |
| NanoBRET Assay | p38α | 3.7 nM |
| NanoBRET Assay | p38β | 10 nM |
| LPS-induced TNF-α Release | Human Whole Blood | 283 nM[1][2] |
Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines and lipopolysaccharides (LPS). Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α. This compound exerts its anti-inflammatory effects by inhibiting p38α and p38β, thereby blocking the downstream signaling events that lead to TNF-α release.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Radiometric Kinase Assay
This assay quantifies the enzymatic activity of p38 kinases and the inhibitory potency of this compound.
Materials:
-
Purified p38α or p38β enzyme
-
ATF2 substrate
-
Assay buffer
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
Phosphocellulose P81 paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the p38 kinase, ATF2 substrate, and assay buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the ATF2 substrate using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
LPS-induced TNF-α Release in Human Whole Blood
This cell-based assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
RPMI-1640 medium
-
Human TNF-α ELISA kit
Procedure:
-
Dilute the whole blood with RPMI-1640 medium.
-
Pre-incubate the diluted blood with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the blood with LPS (e.g., 1 ng/mL) to induce TNF-α production.
-
Incubate for a further period (e.g., 24 hours) at 37°C.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC₅₀ value.
Caption: Experimental workflow for the LPS-induced TNF-α release assay.
References
Methodological & Application
Application Notes and Protocols for CD318 Targeting in In Vitro Cancer Cell Line Studies
Note: Initial searches for a compound designated "SR-318" for in vitro cancer cell line studies did not yield specific results. The information available predominantly pertains to the protein CD318 , also known as CUB domain-containing protein 1 (CDCP1), a transmembrane protein implicated in cancer progression and metastasis.[1] These application notes and protocols, therefore, focus on the study of CD318 as a therapeutic target in cancer cell lines.
Introduction to CD318 as a Cancer Target
CD318 (CDCP1) is a transmembrane glycoprotein that is overexpressed in various cancers, including colorectal, cervical, lung, and pancreatic adenocarcinomas.[1] Its expression is often correlated with poor prognosis.[1] CD318 plays a crucial role in tumor progression, invasion, and metastasis by activating SRC family kinases upon phosphorylation.[1] Emerging evidence also points to its involvement in modulating the tumor immune microenvironment.[1]
Signaling Pathways Involving CD318
The function of CD318 is dictated by its phosphorylation state and subsequent cleavage. In several cancers, such as cervical, lung, and pancreatic adenocarcinoma, plasmin-mediated cleavage of CD318 leads to the phosphorylation of SRC and protein kinase C delta (PKCδ).[1] This triggers downstream signaling cascades involving HIF1α and/or p38 MAPK, which in turn promote the transcription of TGFβ1, leading to an immunosuppressive tumor microenvironment.[1]
In contrast, in colorectal adenocarcinoma, intact CD318 appears to interact with CD96 and CD160 on CD8+ T cells and NK cells, enhancing cytotoxic immune responses.[1] This highlights the context-dependent role of CD318 in different cancer types.
Signaling Pathway Diagram
Caption: CD318 signaling cascade in cervical, lung, and pancreatic cancers.
Quantitative Data: In Vitro Cytotoxicity of a Hypothetical CD318 Inhibitor
As no specific inhibitor named this compound was identified, the following table presents hypothetical IC50 values for a theoretical CD318 inhibitor, "Inhibitor-X," across various cancer cell lines to illustrate how such data would be presented. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
| Cell Line | Cancer Type | IC50 (µM) of Inhibitor-X (72h) |
| A549 | Lung Adenocarcinoma | 5.2 ± 0.8 |
| HT-29 | Colorectal Adenocarcinoma | 12.5 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.1 |
| PANC-1 | Pancreatic Adenocarcinoma | 3.7 ± 0.5 |
| HeLa | Cervical Squamous Cell Carcinoma | 6.1 ± 0.9 |
Experimental Protocols
The following are standard protocols that can be adapted to study the effects of a CD318 inhibitor on cancer cell lines.
Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines (e.g., A549, HT-29, MCF-7, PANC-1, HeLa) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of a test compound.[3][4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the CD318 inhibitor (or vehicle control) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the effect of a CD318 inhibitor on the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: Treat cells with the CD318 inhibitor at its IC50 concentration for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against CD318, phospho-SRC, total SRC, etc., followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical workflow for testing a CD318 inhibitor in vitro.
Conclusion
While a specific compound "this compound" was not identified for cancer therapy, the protein CD318 (CDCP1) represents a promising therapeutic target due to its role in cancer progression and its differential signaling in various cancer types. The protocols and conceptual data presented here provide a framework for researchers and drug development professionals to investigate the potential of targeting CD318 in in vitro cancer cell line studies. Further research into small molecule inhibitors or antibody-based therapies targeting CD318 is warranted.
References
- 1. Differential Role of CD318 in Tumor Immunity Affecting Prognosis in Colorectal Cancer Compared to Other Adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for SR-318 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-318 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with particular efficacy against the p38α and p38β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38 MAPK, this compound can effectively suppress the inflammatory cascade, making it a valuable research tool and a potential therapeutic agent for a variety of inflammatory diseases.
These application notes provide a comprehensive overview of the potential use of this compound in various preclinical animal models of inflammation. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established models of inflammation where p38 MAPK inhibitors have shown significant efficacy. The provided information is intended to serve as a guide for researchers to design and conduct their own studies to evaluate the anti-inflammatory properties of this compound.
Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased expression and release of inflammatory mediators. This compound acts by binding to the ATP-binding pocket of p38α and p38β, preventing their phosphorylation and subsequent activation, thereby blocking the downstream inflammatory signaling.
Caption: Simplified signaling pathway of p38 MAPK-mediated inflammation and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound (Hypothetical Data)
The following tables present hypothetical quantitative data to illustrate how the efficacy of this compound could be summarized in various animal models of inflammation. These values are for illustrative purposes and are not derived from actual experimental results for this compound.
Table 1: Effect of this compound on TNF-α Production in a Murine Lipopolysaccharide (LPS) Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum TNF-α (pg/mL) | % Inhibition |
| Vehicle Control | - | i.p. | 1500 ± 120 | 0% |
| This compound | 1 | i.p. | 1125 ± 95 | 25% |
| This compound | 5 | i.p. | 600 ± 50 | 60% |
| This compound | 10 | i.p. | 375 ± 30 | 75% |
| Dexamethasone | 1 | i.p. | 450 ± 40 | 70% |
Table 2: Effect of this compound on Paw Edema in a Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) at 4h | % Inhibition |
| Vehicle Control | - | p.o. | 1.2 ± 0.15 | 0% |
| This compound | 5 | p.o. | 0.84 ± 0.10 | 30% |
| This compound | 15 | p.o. | 0.54 ± 0.08 | 55% |
| This compound | 30 | p.o. | 0.36 ± 0.05 | 70% |
| Indomethacin | 10 | p.o. | 0.48 ± 0.06 | 60% |
Table 3: Effect of this compound on Arthritis Score in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Arthritis Score (Day 35) | % Reduction |
| Vehicle Control | - | p.o. | 10.5 ± 1.2 | 0% |
| This compound | 10 | p.o. | 7.3 ± 0.9 | 30.5% |
| This compound | 30 | p.o. | 4.2 ± 0.5 | 60.0% |
| This compound | 50 | p.o. | 2.6 ± 0.4 | 75.2% |
| Methotrexate | 1 | p.o. | 5.0 ± 0.7 | 52.4% |
Experimental Protocols
The following are detailed, generalized protocols for commonly used animal models of inflammation. These can be adapted for the evaluation of this compound. Note: It is crucial to perform dose-response studies to determine the optimal dose of this compound for each specific model and experimental setup.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses, particularly the "cytokine storm" characterized by a rapid and high-level release of pro-inflammatory cytokines.
References
Tofacitinib (Monographed as SR-318): Application Notes and Protocols for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, referred to herein as SR-318 for the purpose of this monograph, is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key mediator of the inflammatory cascade. This compound modulates this pathway, making it a valuable tool for investigating the pathogenesis of RA and for the preclinical evaluation of potential therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in RA research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for both in vivo and in vitro applications.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its effects by inhibiting the activity of JAKs, thereby interfering with the downstream signaling of pro-inflammatory cytokines. The binding of cytokines such as interleukin-6 (IL-6) to their receptors on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus and induce the transcription of genes involved in inflammation, cell proliferation, and survival. By blocking JAK activity, this compound effectively dampens this inflammatory signaling cascade.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Tofacitinib) in inhibiting the JAK-STAT signaling pathway.
Quantitative Data
The efficacy of this compound has been demonstrated in various preclinical models of rheumatoid arthritis. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [1] |
| JAK2 | 1.8 - 4.1 | [1] |
| JAK3 | 0.75 - 1.6 | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle Control | - | 10.5 ± 0.8 | 3.5 ± 0.2 | [2][3] |
| This compound | 15 | 4.2 ± 0.5 | 2.4 ± 0.1 | [2][3] |
| This compound | 30 | 2.1 ± 0.3 | 2.0 ± 0.1 | [2][3] |
*Data are representative of typical findings in CIA models. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on Cytokine Production in Rheumatoid Arthritis Synovial Fibroblasts (RASF)
| Treatment | IL-6 Production (% of control) | TNF-α Production (% of control) | Reference |
| Vehicle | 100 | 100 | [4] |
| This compound (1 µM) | 36 ± 5 | 45 ± 7 | [5] |
| This compound (5 µM) | 12 ± 3 | 23 ± 4 | [5] |
*RASF were stimulated with oncostatin M to induce cytokine production. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Experimental Protocols
In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in DBA/1 mice and the subsequent evaluation of the therapeutic efficacy of this compound.
Caption: Workflow for the in vivo assessment of this compound in a mouse Collagen-Induced Arthritis model.
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (Tofacitinib)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw swelling
-
Anesthesia (e.g., isoflurane)
-
Histology reagents (formalin, decalcifying solution, hematoxylin, and eosin)
-
Induction of Arthritis:
-
On day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.
-
-
Treatment:
-
Monitor mice for the onset of arthritis, which typically occurs between days 21 and 28.
-
Once clinical signs of arthritis are evident, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily by oral gavage until the end of the study (e.g., day 42).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw bi-weekly based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.[4]
-
Paw Swelling: Measure the thickness of the hind paws bi-weekly using a digital caliper.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
In Vitro Inhibition of Cytokine Production in Rheumatoid Arthritis Synovial Fibroblasts (RASF)
This protocol details the methodology for assessing the effect of this compound on the production of pro-inflammatory cytokines by primary human RASF.
Caption: Workflow for the in vitro assessment of this compound on cytokine production by RASF.
-
Primary human rheumatoid arthritis synovial fibroblasts (RASF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tofacitinib)
-
Oncostatin M (OSM)
-
ELISA kits for human IL-6 and TNF-α
-
24-well cell culture plates
-
Cell Culture:
-
Culture primary human RASF in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.
-
-
Treatment:
-
Seed RASF in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with oncostatin M (10 ng/mL) for 24 hours to induce pro-inflammatory cytokine production.
-
-
Cytokine Measurement:
-
After the 24-hour stimulation period, collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, OSM-stimulated control.
-
Perform statistical analysis to determine the significance of the observed inhibition.
-
Conclusion
This compound (Tofacitinib) is a valuable research tool for investigating the role of the JAK-STAT signaling pathway in the pathogenesis of rheumatoid arthritis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in both in vivo and in vitro models of the disease. The quantitative data demonstrates the potent inhibitory effects of this compound on key pathological features of RA, highlighting its utility in the development and evaluation of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammatory Conditions with a p38 MAPK Inhibitor
Disclaimer: While the specific compound "SR-318" is identified as a potent p38 MAPK inhibitor, publicly available research specifically detailing its application in neuroinflammatory conditions is limited. The following application notes and protocols are based on the established role of p38 MAPK inhibitors in neuroinflammation and utilize representative data and methodologies from studies on other well-characterized, brain-penetrant p38 MAPK inhibitors. These notes are intended to serve as a guide for researchers and scientists in the field of neuroinflammation and drug development.
Introduction to p38 MAPK in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response.[2][3] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory cytokine production and is activated in response to cellular stress and inflammatory stimuli.[4][5] In the context of neuroinflammation, activation of p38 MAPK in microglia leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which can contribute to neuronal damage.[1][6]
Inhibitors of p38 MAPK, therefore, represent a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects. A selective and brain-penetrant p38 MAPK inhibitor can be a valuable tool to investigate the role of this pathway in various neuroinflammatory models and to assess its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of representative p38 MAPK inhibitors in models of neuroinflammation. This data is provided as a reference for designing experiments.
Table 1: In Vitro Potency of a Representative p38 MAPK Inhibitor
| Target | IC50 | Assay Condition |
| p38α MAPK | 5 nM | Enzymatic assay |
| p38β MAPK | 32 nM | Enzymatic assay |
| TNF-α release | 283 nM | Lipopolysaccharide (LPS)-stimulated whole blood |
Data is representative of potent and selective p38 MAPK inhibitors. Actual values for a specific compound may vary.
Table 2: In Vivo Efficacy of a Representative p38 MAPK Inhibitor in a Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Result |
| Hippocampal IL-1β levels | Vehicle | Increased |
| p38 MAPK inhibitor (2.5 mg/kg, p.o.) | Attenuated increase | |
| Synaptic dysfunction marker | Vehicle | Deficit observed |
| p38 MAPK inhibitor (2.5 mg/kg, p.o.) | Improvement observed | |
| Behavioral deficits | Vehicle | Impaired performance |
| p38 MAPK inhibitor (2.5 mg/kg, p.o.) | Improved performance |
Data is based on a study using a novel, orally bioavailable, and brain-penetrant p38α MAPK inhibitor in an Aβ-induced mouse model.[6][7]
Signaling Pathway
The diagram below illustrates the central role of p38 MAPK in the neuroinflammatory cascade within microglia and the point of intervention for a p38 MAPK inhibitor.
Caption: p38 MAPK signaling in neuroinflammation.
Experimental Protocols
In Vitro Microglia Activation Assay
This protocol describes how to assess the anti-inflammatory effect of a p38 MAPK inhibitor on lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Workflow:
Caption: Workflow for in vitro microglia activation assay.
Methodology:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add the p38 MAPK inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the efficacy of a p38 MAPK inhibitor in a mouse model of LPS-induced neuroinflammation.
Experimental Workflow:
Caption: Workflow for in vivo neuroinflammation model.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Drug Administration: Administer the p38 MAPK inhibitor orally (e.g., 2.5 mg/kg) or via intraperitoneal (i.p.) injection. The vehicle control group should receive the same volume of the vehicle.
-
Induction of Neuroinflammation: One hour after the inhibitor administration, induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Behavioral Analysis: At a designated time point post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior or cognitive deficits (e.g., open field test, Y-maze).
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with ice-cold saline. Dissect the hippocampus and cortex, and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for immunohistochemistry.
-
Biochemical Analysis:
-
qPCR: Extract RNA from the brain tissue to quantify the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β) and other relevant markers.
-
Western Blot: Prepare protein lysates to determine the levels of phosphorylated p38 MAPK and total p38 MAPK.
-
-
Immunohistochemistry: Use brain sections to visualize and quantify microglial activation (e.g., using Iba1 staining) and neuronal markers.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for investigating a p38 MAPK inhibitor for neuroinflammatory conditions, from initial in vitro screening to in vivo validation.
Caption: Drug discovery workflow for a p38 MAPK inhibitor.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS [aginganddisease.org]
- 2. Targeting SRSF3 restores immune mRNA translation in microglia/macrophages following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NC318: An Investigational Siglec-15-Targeting Antibody for Solid Tumors
Disclaimer: Initial searches for "SR-318" did not yield publicly available in vivo efficacy data. The following information is based on available data for NC318 , a distinct investigational antibody targeting Siglec-15 (S15) in solid tumors.
Introduction
NC318 is a first-in-class humanized IgG1κ monoclonal antibody that targets Siglec-15 (S15), a novel immunomodulatory protein. S15 is expressed on a subset of myeloid cells within the tumor microenvironment and on various tumor types, including non-small cell lung cancer (NSCLC), ovarian, and head and neck cancers.[1] Preclinical studies have shown that S15 suppresses T cell function, thereby facilitating tumor growth.[1][2] NC318 is designed to block the immunosuppressive effects of S15, restoring the anti-tumor immune response.[1] Notably, S15 expression appears to be non-overlapping with PD-L1, suggesting that NC318 could be effective in patients who do not respond to PD-1/PD-L1 inhibitors.
Mechanism of Action: Targeting the Siglec-15 Pathway
NC318 functions by inhibiting the interaction between Siglec-15 and its currently unknown receptor on T cells, thereby blocking the S15-mediated immunosuppressive signals. This allows for the normalization of T cell function and a renewed anti-tumor immune response within the tumor microenvironment.
Caption: NC318 blocks Siglec-15, preventing T cell suppression.
In Vivo Efficacy Studies: Clinical Trial Data
NC318 has been evaluated in a Phase 1/2 clinical trial (NCT03665285) in patients with advanced or metastatic solid tumors.[1][3] The study assessed the safety, tolerability, and preliminary efficacy of NC318.
Summary of Clinical Efficacy Data
| Patient Population | Efficacy Endpoint | Result | Citation |
| All Tumor Types (Phase 1 & 2) | Disease Control Rate (DCR) | 37% | [3] |
| Median Progression-Free Survival (PFS) | 5.0 months | [3] | |
| Lung Cancers | Disease Control Rate (DCR) | 45% | |
| Median Progression-Free Survival (PFS) | 5.2 months | ||
| S15-Positive Patients (H-score ≥ 1) | Stable Disease (SD) Rate | 40% | |
| Median PFS in Patients with SD | 4.8 months | ||
| S15-Negative Patients | Stable Disease (SD) Rate | 12% |
DCR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD)
Two patients with non-small cell lung cancer (NSCLC) from the Phase 1 study have remained on therapy for 2.8 and 2.2 years, respectively, indicating the potential for durable responses.[3]
Experimental Protocols
The following is a generalized protocol based on the available information for the Phase 1/2 clinical trial of NC318.
Phase 1/2 Clinical Trial Protocol for NC318
Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of NC318 in patients with advanced or metastatic solid tumors.[2]
Study Design: A multi-center, open-label, non-randomized, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.[2]
Patient Population:
-
Inclusion Criteria:
-
Phase 2 Enrollment: Initially focused on NSCLC, ovarian, head and neck, and triple-negative breast cancers with PD-L1 tumor proportion scores <50%.[2]
Treatment Plan:
-
Phase 1 (Dose Escalation):
-
A 3+3 dose-escalation design was used to determine the recommended Phase 2 dose (RP2D) and schedule of NC318.[2]
-
Doses were escalated to identify dose-limiting toxicities (DLTs).
-
-
Phase 2 (Cohort Expansion):
-
Patients were treated at the RP2D.
-
Initial dosing was 400 mg every two weeks (Q2W).
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling suggested that 800 mg every week (Q1W) would result in a significant increase in drug exposure, and this new schedule was implemented in ongoing studies.
-
Efficacy and Safety Assessments:
-
Tumor Response: Assessed by imaging (e.g., CT or MRI) according to RECIST v1.1.
-
Safety: Monitored through the evaluation of adverse events, laboratory tests, and physical examinations.
-
Biomarkers:
-
Siglec-15 expression in tumor tissue was assessed by immunohistochemistry (IHC) using an H-score.
-
Exploratory analyses included the assessment of predictive biomarkers associated with treatment benefit and pharmacodynamic markers of drug activity in tumor biopsies and peripheral blood.[2]
-
Caption: Workflow of the NC318 Phase 1/2 clinical trial.
Conclusion
The available data on NC318 demonstrate its potential as a novel immunotherapy for patients with advanced solid tumors, particularly those with Siglec-15 expression. The clinical studies have shown evidence of disease control and durable responses in a subset of patients. Further investigation, including combination therapies, is warranted to fully elucidate the therapeutic potential of targeting the Siglec-15 pathway with NC318.
References
Application Notes and Protocols for SR-318
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-318 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, this compound demonstrates significant anti-inflammatory and potential anti-cancer activities. These application notes provide detailed protocols for relevant cell-based assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified using both biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values for this compound.
| Target/Assay | IC50 Value | Notes |
| p38α (biochemical assay) | 5 nM | |
| p38β (biochemical assay) | 32 nM | |
| TNF-α release (human whole blood) | 283 nM | A cell-based assay measuring a key downstream effect of p38 MAPK inhibition. |
Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade that plays a central role in inflammation and cellular stress responses. Upon activation by various stimuli, a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory cytokines like TNF-α. This compound exerts its effect by inhibiting the activity of p38α and p38β.
p38 MAPK Signaling Pathway and Inhibition by this compound
Experimental Protocols
TNF-α Release Assay in Human Whole Blood
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.
Experimental Workflow:
Workflow for TNF-α Release Assay
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in RPMI 1640 medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare a working solution of LPS in RPMI 1640 medium.
-
Add the LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a negative control with no LPS.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Plot the TNF-α concentration against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Assay for p38 MAPK Phosphorylation
This cell-based imaging assay directly measures the inhibition of p38 MAPK activation by quantifying the levels of its phosphorylated form (phospho-p38) within cells.
Experimental Workflow:
Workflow for Phospho-p38 Immunofluorescence Assay
Materials:
-
A suitable cell line (e.g., HeLa, A549)
-
96-well clear-bottom imaging plates
-
This compound
-
Anisomycin (or other p38 activator like UV radiation or osmotic shock)
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against phospho-p38 (Thr180/Tyr182)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
High-content imaging system
Protocol:
-
Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate for 1 hour at 37°C.
-
Add a p38 activator, such as anisomycin, to the wells to stimulate p38 phosphorylation. Include an unstimulated control.
-
Incubate for the appropriate time to induce p38 phosphorylation (e.g., 30 minutes for anisomycin).
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the cells with the primary antibody against phospho-p38.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Wash the cells again to remove unbound antibodies.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of phospho-p38 per cell.
-
Plot the normalized fluorescence intensity against the log of the this compound concentration to determine the IC50 value.
Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation with SR-318
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[][2] The activation of the p38 MAPK pathway, primarily through phosphorylation, is implicated in a range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[][3] Dysregulation of this pathway is associated with numerous diseases, making it a key target for therapeutic intervention.
SR-318 is a potent and highly selective inhibitor of p38 MAPK, with IC50 values of 5 nM for p38α and 32 nM for p38β.[4] It also potently inhibits the release of TNF-α in whole blood with an IC50 of 283 nM, highlighting its anti-inflammatory and potential anti-cancer activities.[4] These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of p38 phosphorylation via Western blot analysis.
Data Presentation
The following table summarizes the inhibitory effect of this compound on p38α phosphorylation. This data is representative of a typical dose-response experiment. Researchers should generate their own data for specific cell lines and experimental conditions.
| This compound Concentration (nM) | p-p38 MAPK (Normalized Intensity) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.52 | 48% |
| 10 | 0.35 | 65% |
| 50 | 0.15 | 85% |
| 100 | 0.08 | 92% |
Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade.[3] External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6 for the p38 pathway.[2] These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[5] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including transcription factors and other kinases, to elicit a cellular response. This compound exerts its inhibitory effect by binding to p38 MAPK and preventing its phosphorylation and subsequent activation.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Analysis of p38 Phosphorylation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of p38 MAPK by Western blot.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulus (e.g., Anisomycin, TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal p38 phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK, or run a parallel gel.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of p38 phosphorylation.
Caption: Workflow for Western blot analysis of p38 phosphorylation.
References
Determining the Dose-Response Curve of SR-318: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-318 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3][4][5] This characteristic positions this compound as a valuable chemical probe for investigating the roles of these kinases in cellular processes and as a potential therapeutic agent for inflammatory diseases and cancer. This document provides detailed application notes and experimental protocols for determining the dose-response curve of this compound. It includes methodologies for in vitro kinase inhibition assays, cellular assays measuring downstream effects, and data analysis guidelines to accurately calculate key parameters such as IC50 values.
Introduction to this compound and the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[6][7][8] This pathway plays a pivotal role in inflammation, cell cycle regulation, apoptosis, and cell differentiation.[7][8] The p38 MAPK family comprises four isoforms: α, β, γ, and δ. This compound is a selective inhibitor of the p38α and p38β isoforms.[1][2][3][4][5]
The activation of p38 MAPK is initiated by a variety of extracellular stimuli, leading to a phosphorylation cascade.[9] Upstream kinases, MAP2Ks (MKK3 and MKK6), phosphorylate and activate p38 MAPK.[9] Activated p38 MAPK then phosphorylates downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2/3), ultimately leading to a cellular response, such as the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][10]
Signaling Pathway of p38 MAPK
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against its primary targets and its effect on downstream cellular events.
| Target/Assay | IC50 Value | Reference |
| p38α MAPK | 5 nM | [1][2][3][4][5] |
| p38β MAPK | 32 nM | [1][2][3][4][5] |
| p38α/β MAPK | 6.11 µM | [1][2][5] |
| TNF-α Release (in whole blood) | 283 nM | [2][3][4][5] |
Experimental Protocols
To determine the dose-response curve of this compound, a series of in vitro and cell-based assays can be performed. The following protocols provide a detailed methodology for key experiments.
In Vitro p38α/β MAPK Inhibition Assay
This protocol outlines the determination of this compound's inhibitory activity against purified p38α and p38β kinases.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro p38 MAPK inhibition assay.
Materials:
-
Recombinant human p38α and p38β enzymes
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO (for compound dilution)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the respective p38 kinase (α or β), and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring ADP production which correlates with kinase activity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular TNF-α Release Assay in Human Whole Blood
This protocol measures the inhibitory effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human whole blood.
Experimental Workflow for TNF-α Release Assay
Caption: Workflow for the cellular TNF-α release assay.
Materials:
-
Freshly collected human whole blood (with heparin as an anticoagulant)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
RPMI 1640 medium
-
96-well culture plates
-
Centrifuge
-
Human TNF-α ELISA kit
Procedure:
-
Blood Handling: Use fresh human whole blood within 2 hours of collection.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add RPMI 1640 medium.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Blood Addition: Add whole blood to each well.
-
Pre-incubation: Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include unstimulated controls (no LPS).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
TNF-α Measurement: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
To assess the cytotoxic effects of this compound, a cell viability assay should be performed on relevant cell lines (e.g., cancer cell lines where the p38 MAPK pathway is active).
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 or GI50 (concentration for 50% of maximal effect or growth inhibition).
Data Analysis and Interpretation
The data obtained from the dose-response experiments should be analyzed using non-linear regression to fit a sigmoidal curve. The most common model is the four-parameter logistic (4PL) equation. From this curve, key parameters can be derived:
-
IC50/EC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response, while values greater or less than 1 suggest cooperativity.
-
Top and Bottom Plateaus: The maximal and minimal responses of the assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the determination of the dose-response curve of this compound. By employing a combination of in vitro kinase assays and cell-based functional assays, researchers can accurately characterize the potency and cellular effects of this selective p38 MAPK inhibitor. This information is crucial for the further development of this compound as a research tool and potential therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
Application Notes: Immunohistochemical Analysis of p38 MAPK Activation Following SR-318 Treatment
Troubleshooting & Optimization
SR-318 solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SR-318, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO. It is advisable to start with a lower concentration and increase it if necessary. One supplier indicates a solubility of 2 mg/mL for a clear solution, while another reports a maximum solubility of 125 mg/mL (271.99 mM) with the aid of sonication.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in pure DMSO to your desired concentration (e.g., 10 mM or 50 mM). If the compound does not dissolve completely, sonication is recommended to aid dissolution.[1] For long-term storage, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in aqueous buffers like PBS or Tris?
A4: There is no specific data available for the solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris buffer. However, its chemical structure suggests that it is likely to have low solubility in aqueous solutions. For experiments in aqueous media, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your buffer of choice. Be aware that precipitation may occur at higher concentrations.
Q5: How should I store this compound powder and its solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C and are stable for up to 1 year. For frequent use, a working aliquot can be stored at 4°C for up to a week.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). - Prepare the working solution fresh and use it immediately. - Consider using a vehicle with better solubilizing properties, such as the one used for in vivo studies (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), if appropriate for your experiment.[1] |
| This compound powder does not dissolve completely in DMSO. | The concentration is too high, or the compound needs assistance to dissolve. | - Ensure you are not exceeding the recommended solubility limits. - Use sonication to aid dissolution.[1] - Gentle warming may also help, but be cautious about potential degradation. |
| Inconsistent experimental results. | The this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure proper storage conditions are maintained. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 2 mg/mL | For a clear solution. | - |
| DMSO | 125 mg/mL (271.99 mM) | Maximum solubility with sonication. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (8.7 mM) | In vivo formulation; sonication recommended. | [1] |
| Aqueous Buffers (e.g., PBS, Tris) | Data not available | Low solubility is expected. | - |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 459.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 459.58 g/mol = 0.0045958 g = 4.596 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.6 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Calculate the required volume of stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = 10 mM (concentration of stock solution)
-
V1 = Volume of stock solution to be determined
-
C2 = 10 µM (desired final concentration)
-
V2 = Final volume of the working solution (e.g., 1 mL)
-
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Prepare the working solution:
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix and use:
-
Vortex the tube gently to ensure thorough mixing.
-
Use the working solution immediately in your cell-based assay.
-
Note: The final concentration of DMSO in this working solution is 0.1%. Always check the tolerance of your cell line to DMSO and include a vehicle control in your experiments.
Visualizations
This compound Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
References
SR-318 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of SR-318, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO. Sonication may be required to achieve complete dissolution.
Q3: Can I store this compound solutions at 4°C for daily use?
A3: For frequent use, an aliquot of the stock solution can be stored at 4°C for over a week. However, for longer-term storage, it is recommended to keep the stock solution at -80°C.
Q4: How can I avoid degradation of this compound during storage and handling?
A4: To minimize degradation, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Additionally, ensure that the storage containers are tightly sealed to prevent evaporation and contamination.
Q5: Are there any known stability issues with this compound in aqueous solutions?
A5: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is generally advisable to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use to minimize potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution. |
| Compound has degraded. | If the compound appears discolored or has an unusual odor, it may have degraded. It is recommended to use a fresh vial. | |
| Inconsistent or unexpected experimental results. | Improper storage of this compound. | Ensure the compound has been stored according to the recommended conditions. If in doubt, use a fresh aliquot or vial. |
| Instability in experimental medium. | Prepare fresh dilutions of this compound in your cell culture medium or buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. | |
| Incorrect dosage or concentration. | Verify the calculations for your dilutions and ensure the final concentration in your assay is accurate. | |
| Reduced inhibitory activity over time. | Degradation of the stock solution. | Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If the stock solution is old, consider preparing a fresh one. |
| Instability of diluted solutions. | Prepare working solutions fresh for each experiment from a frozen stock. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 2-8°C | Refer to manufacturer's expiry date | Keep in a tightly sealed container. |
| DMSO Stock Solution | -80°C | Over 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution (Frequent Use) | 4°C | Over 1 week[1] |
Experimental Protocols
LPS-Induced TNF-α Release Assay in Human Whole Blood
This protocol is designed to assess the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Fresh human whole blood collected in heparinized tubes
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Blood Incubation: In a 96-well plate, add the prepared this compound working solutions or vehicle control.
-
Add fresh human whole blood to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Prepare a stock solution of LPS in PBS. Add the LPS solution to each well to a final concentration that induces a robust TNF-α response (this should be determined empirically, but a starting point could be 100 ng/mL). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) from each well without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: Workflow for LPS-Induced TNF-α Release Assay.
References
SR-318 off-target effects and kinase profiling
Welcome to the technical support center for SR-318. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and highly selective p38 MAPK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on its kinase profile and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta).[1][2] It is utilized as a chemical probe to target the inactive state of these p38 isoforms.[1] Due to its role in inhibiting a key mediator of the inflammatory response, this compound exhibits anti-inflammatory and anti-cancer activities.[1][2]
Q2: What are the known IC50 values for this compound?
This compound has been shown to inhibit its primary targets and downstream inflammatory mediators with the following half-maximal inhibitory concentrations (IC50):
| Target | IC50 Value |
| p38α | 5 nM[1][2] |
| p38β | 32 nM[1][2] |
| TNF-α release (in whole blood) | 283 nM[2] |
Q3: What is the known kinase selectivity profile of this compound?
While a comprehensive kinome scan for this compound is not publicly available, it was developed from a predecessor compound, VPC-00628, which was characterized as having few off-targets. The development of this compound focused on optimizing potency and selectivity for p38α/β, suggesting a favorable selectivity profile. However, without a broad kinase screen, potential off-target effects on other kinases cannot be completely ruled out. Researchers should exercise caution and may consider performing their own selectivity assays if off-target effects are a concern for their specific application.
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1] It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guides
Western Blot for Phospho-p38 MAPK
Issue: No or weak signal for phospho-p38 (p-p38)
-
Possible Cause 1: Inadequate stimulation. p38 MAPK is activated by cellular stress and inflammatory cytokines. Ensure your cells have been treated with an appropriate stimulus (e.g., UV radiation, TNF-α, IL-1β, anisomycin) for a sufficient duration to induce p38 phosphorylation.
-
Possible Cause 2: Suboptimal antibody concentration. The optimal dilution for your primary antibody against p-p38 may need to be determined empirically. Start with the manufacturer's recommended dilution and perform a titration to find the best signal-to-noise ratio.
-
Possible Cause 3: Issues with protein extraction or sample handling. Use fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein. Ensure protein samples are stored properly at -80°C and avoid repeated freeze-thaw cycles.
-
Possible Cause 4: Inefficient protein transfer. Verify successful transfer of proteins to the membrane by Ponceau S staining before proceeding with antibody incubation.
Issue: High background on the Western blot
-
Possible Cause 1: Insufficient blocking. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Possible Cause 2: Antibody concentration is too high. Both primary and secondary antibody concentrations may need to be optimized to reduce non-specific binding.
-
Possible Cause 3: Inadequate washing. Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.
In Vitro Kinase Assay
Issue: High background signal or low signal-to-noise ratio
-
Possible Cause 1: Substrate not optimal for p38. Ensure you are using a validated substrate for p38 MAPK, such as ATF2 or MBP.
-
Possible Cause 2: ATP concentration is too high or too low. The concentration of ATP can affect the enzyme kinetics and the inhibitory effect of this compound. An ATP concentration close to the Km of the kinase is often recommended for inhibitor profiling.
-
Possible Cause 3: Enzyme concentration is not optimal. Titrate the concentration of the p38 kinase to find a linear range for the assay with respect to time and enzyme concentration.
Cell-Based Assays (e.g., TNF-α release assay)
Issue: High variability between replicate wells
-
Possible Cause 1: Uneven cell seeding. Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with media only.
-
Possible Cause 2: Inconsistent compound concentration. Ensure accurate and consistent dilution and addition of this compound to the assay wells.
-
Possible Cause 3: Cell health issues. Use cells within a consistent and optimal passage number range. Monitor cell viability to ensure that the observed effects are not due to cytotoxicity.
Experimental Protocols
Western Blot Protocol for Phospho-p38 MAPK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
In Vitro p38α Kinase Assay Protocol
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
In a 96-well plate, add the reaction buffer, recombinant active p38α kinase, and the substrate (e.g., ATF2).
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 100 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:
-
Phospho-specific antibody-based detection (ELISA or Western Blot): Use an antibody that specifically recognizes the phosphorylated form of the substrate.
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
-
TNF-α Release Assay Protocol
-
Cell Seeding and Stimulation:
-
Seed cells (e.g., human peripheral blood mononuclear cells or a monocytic cell line like THP-1) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
-
Incubation:
-
Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for TNF-α secretion into the supernatant.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key pathways and workflows.
Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: Standard workflow for Western blot analysis of phospho-p38 MAPK.
Caption: General workflow for an in vitro kinase assay to test this compound activity.
References
Troubleshooting SR-318 inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent experimental results with SR-318, a potent and selective p38 MAPK inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with high affinity for p38α (IC50 = 5 nM) and p38β (IC50 = 32 nM) isoforms.[1] It functions as a type-II inhibitor, targeting the inactive state of these kinases.[1] By inhibiting p38 MAPK, this compound can modulate downstream signaling pathways involved in inflammation and cancer.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -80°C for long-term stability (over a year). For frequent use, aliquots can be stored at 4°C for up to a week. It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing unexpected or off-target effects in my experiments. What could be the cause?
While this compound is highly selective, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations.[2][3] These can arise from interactions with other kinases or signaling molecules.[2] It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to distinguish between on-target and off-target effects. Some studies on other p38 inhibitors have shown that they can affect other pathways, such as EGFR signaling, independent of p38.[4]
Q4: My cell viability assay results are inconsistent when using this compound. Why might this be happening?
Inconsistencies in cell viability assays, such as the MTT assay, are a known issue when working with small molecule inhibitors.[5][6][7] Potential causes include:
-
Direct interference with the assay: Some compounds can directly interact with the tetrazolium salts (like MTT) or affect cellular metabolic processes that are the basis of the assay, leading to an over or underestimation of cell viability.[5][7][8]
-
Off-target effects on cell metabolism: this compound, by inhibiting a key signaling pathway, may alter the metabolic state of the cells, which can independently affect the readout of metabolic assays like MTT.[5]
-
Inconsistent dissolution of formazan crystals: In MTT assays, incomplete solubilization of the formazan product can lead to variable absorbance readings.
It is recommended to validate findings from MTT assays with an alternative method that does not rely on metabolic activity, such as a trypan blue exclusion assay or a crystal violet stain.[5][9]
Troubleshooting Guides
Guide 1: Inconsistent Results in Western Blotting for Phospho-p38 MAPK
This guide addresses common issues encountered when performing western blots to verify the inhibitory activity of this compound on p38 MAPK phosphorylation.
Problem: Weak or no signal for phosphorylated p38 MAPK (p-p38) even in control (uninhibited) samples.
| Possible Cause | Recommended Solution |
| Phosphatase activity during sample preparation | Keep samples on ice at all times. Use ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[10] |
| Inefficient protein extraction | Ensure the lysis buffer is appropriate for your cell or tissue type. Sonication or mechanical disruption may be necessary to ensure complete lysis and release of nuclear proteins.[11] |
| Low abundance of p-p38 | Stimulate cells with a known activator of the p38 MAPK pathway (e.g., LPS, UV radiation, anisomycin) to increase the basal level of p-p38. Ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell lysate).[10] |
| Poor antibody performance | Use a well-validated antibody for p-p38. Check the antibody datasheet for recommended dilutions and blocking conditions. |
Problem: High background on the western blot membrane.
| Possible Cause | Recommended Solution |
| Inappropriate blocking agent | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[10] |
| Excessive secondary antibody concentration | Titrate the secondary antibody to determine the optimal concentration that provides a good signal without high background.[10] |
Problem: No decrease in p-p38 signal after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Insufficient incubation time or concentration | Optimize the concentration and incubation time of this compound. A time-course and dose-response experiment is recommended. |
| Sub-optimal cell health | Ensure cells are healthy and not overly confluent before treatment, as this can affect their response to inhibitors. |
| Incorrect buffer for phosphoprotein detection | Use Tris-Buffered Saline with Tween 20 (TBST) for all washing and antibody dilution steps. Avoid using Phosphate-Buffered Saline (PBS) as the phosphate can interfere with the detection of phosphoproteins. |
Experimental Workflow for Troubleshooting p-p38 Western Blots
Caption: Workflow for p-p38 Western Blotting.
Guide 2: Inconsistent Cell Viability Assay (MTT) Results
This guide provides troubleshooting for inconsistent results in MTT or similar tetrazolium-based cell viability assays when using this compound.
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Pay attention to pipetting technique to ensure consistent cell numbers in each well. |
| Edge effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Incomplete formazan solubilization | After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by mixing thoroughly. Visually inspect the wells under a microscope before reading the plate.[12] |
Problem: Discrepancy between MTT results and observed cell morphology.
| Possible Cause | Recommended Solution |
| This compound interference with cellular metabolism | This compound may alter the metabolic rate of the cells without necessarily inducing cell death, leading to a change in the MTT reduction rate.[5] |
| Direct interaction of this compound with MTT reagent | Some small molecules can directly reduce MTT or interfere with the absorbance reading.[6] |
| Solution: | Validate results with a non-metabolic assay. Use a method that directly counts viable cells, such as trypan blue exclusion, or a method that measures cell membrane integrity, like a lactate dehydrogenase (LDH) assay. A crystal violet staining assay, which stains the DNA of adherent cells, can also be used.[9] |
Logical Flow for Validating Cell Viability Results
Caption: Validating this compound cell viability data.
Guide 3: Inconsistent Cytokine Measurement (ELISA) Results
This guide is for troubleshooting inconsistent results when measuring cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with this compound.
Problem: Weak or no signal.
| Possible Cause | Recommended Solution |
| Reagents not at room temperature | Allow all kit components to reach room temperature for 15-20 minutes before use.[13][14] |
| Improper reagent preparation or addition | Double-check all dilution calculations and ensure that reagents are added in the correct order as specified by the ELISA kit protocol.[13][15] |
| Degraded cytokine standard | Ensure the cytokine standard is stored correctly and has not been subjected to multiple freeze-thaw cycles. Reconstitute a fresh vial if in doubt.[13] |
| Insufficient incubation time | Adhere strictly to the incubation times specified in the protocol.[13][14] |
Problem: High background.
| Possible Cause | Recommended Solution |
| Insufficient washing | Ensure wells are completely filled and emptied during each wash step. Increase the number of washes if necessary.[15] |
| High concentration of detection antibody | Titrate the detection antibody to find the optimal concentration.[15] |
| Cross-reactivity | Ensure the antibodies used are specific for the target cytokine and the species being tested. |
Problem: Poor standard curve.
| Possible Cause | Recommended Solution |
| Pipetting error | Use calibrated pipettes and fresh tips for each standard dilution. Ensure proper mixing of standards before aliquoting.[13] |
| Incorrect standard curve fitting | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit). |
| Degraded standard | As mentioned above, use a fresh, properly stored standard.[13] |
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.
References
- 1. This compound | TNF | p38 MAPK | TargetMol [targetmol.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: SR-318 Cytotoxicity Assessment in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of SR-318, a potent and highly selective p38 MAPK inhibitor, in non-target cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to assess its cytotoxicity in non-target cells?
This compound is a small molecule inhibitor that potently and selectively targets the p38 MAPK (mitogen-activated protein kinase) pathway, which is implicated in inflammation and cancer.[1] Assessing its cytotoxicity in non-target cells is a critical step in preclinical safety evaluation.[2][3] This helps to determine the therapeutic window of the compound and identify potential off-target effects that could lead to adverse drug reactions in a clinical setting.
Q2: Which non-target cell lines should I use for cytotoxicity screening of this compound?
The choice of non-target cell lines should be guided by the intended therapeutic application of this compound. A panel of cell lines representing diverse and relevant tissue types is recommended. Examples include:
-
Hepatocytes (e.g., HepG2): To assess potential liver toxicity.
-
Renal cells (e.g., HEK293): To evaluate potential kidney toxicity.
-
Cardiomyocytes (e.g., AC16): To screen for potential cardiac toxicity.
-
Endothelial cells (e.g., HUVEC): To assess effects on the vasculature.
-
Peripheral Blood Mononuclear Cells (PBMCs) : To evaluate effects on immune cells.
Q3: What are the common methods to assess the cytotoxicity of this compound?
Several robust methods are available to measure cytotoxicity, each with its own advantages.[4][5][6] Commonly used assays include:
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[2]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4]
-
Live/Dead Staining: This fluorescence-based method uses dyes to differentiate between live and dead cells.[4]
-
Apoptosis Assays (e.g., Caspase-Glo): These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Troubleshooting Guides
Issue 1: High background signal in my LDH cytotoxicity assay.
-
Possible Cause 1: Serum in the culture medium. Phenol red and serum in the culture medium can interfere with the LDH assay.
-
Solution: Use serum-free medium for the final incubation step with the LDH reagent. If cells cannot tolerate serum-free conditions, run a parallel control with medium and serum alone to determine the background absorbance.
-
-
Possible Cause 2: Contamination. Microbial contamination can lead to cell lysis and LDH release.
-
Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experiment.
-
-
Possible Cause 3: Inappropriate handling of cells. Rough handling, such as vigorous pipetting, can cause premature cell lysis.
-
Solution: Handle cells gently during plating and reagent addition.
-
Issue 2: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Variability in cell seeding density. The number of cells plated can significantly impact the calculated IC50 value.
-
Solution: Ensure a consistent and optimized cell seeding density for each experiment. Perform a cell titration experiment to determine the optimal density.
-
-
Possible Cause 2: Instability of this compound in solution. this compound may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Differences in cell passage number. The sensitivity of cells to a compound can change with increasing passage number.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Non-Target Cell Lines (IC50 Values in µM)
| Cell Line | Assay Type | 24h Incubation | 48h Incubation | 72h Incubation |
| HepG2 | MTT | > 100 | 85.2 ± 4.1 | 62.5 ± 3.7 |
| LDH Release | > 100 | 92.1 ± 5.3 | 75.8 ± 4.9 | |
| HEK293 | MTT | > 100 | > 100 | 95.3 ± 6.2 |
| LDH Release | > 100 | > 100 | > 100 | |
| AC16 | MTT | 78.4 ± 3.9 | 55.1 ± 2.8 | 40.9 ± 2.1 |
| LDH Release | 85.6 ± 4.5 | 63.7 ± 3.3 | 48.2 ± 2.5 | |
| HUVEC | MTT | > 100 | 98.6 ± 5.1 | 81.4 ± 4.6 |
| LDH Release | > 100 | > 100 | 89.7 ± 5.0 | |
| PBMCs | MTT | 65.9 ± 3.2 | 42.3 ± 2.5 | 31.7 ± 1.9 |
| LDH Release | 72.1 ± 3.8 | 49.8 ± 2.9 | 38.4 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and a spontaneous LDH release control (vehicle-treated cells).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic for troubleshooting high LDH assay background.
Caption: this compound inhibits the p38 MAPK signaling pathway.
References
- 1. This compound | TNF | p38 MAPK | TargetMol [targetmol.com]
- 2. omicsonline.org [omicsonline.org]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - FI [thermofisher.com]
- 6. scielo.br [scielo.br]
Determining optimal SR-318 dosage for in vivo studies
Technical Support Center: SR-318 In Vivo Studies
Disclaimer: The following information is provided for research purposes only. This compound is a research compound and should be handled by qualified professionals in a laboratory setting. The dosage and protocols described are general guidelines and may require optimization for specific experimental models and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of p38 MAPK (mitogen-activated protein kinase).[1] It specifically targets the p38α and p38β isoforms.[1] The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting p38 MAPK, this compound can modulate inflammatory responses and has demonstrated potential anti-cancer activity.[1]
Q2: What is a recommended starting dose for a first-time in vivo efficacy study in mice?
For a new compound like this compound, there is no universal recommended starting dose, as it depends on the animal model, tumor type, and the compound's specific pharmacokinetic and toxicity profiles.[2] However, a dose-range finding study is the critical first step.[3][4] Based on the in vitro potency (see Table 1), a reasonable starting range for a dose-finding study in mice could be 1-10 mg/kg, administered once daily. It is crucial to perform a Maximum Tolerated Dose (MTD) study prior to efficacy studies to establish a safe dose range.[3]
Q3: How should I formulate this compound for in vivo administration?
This compound is soluble in DMSO.[1] For in vivo studies, a common formulation involves dissolving this compound in a vehicle suitable for the chosen route of administration. A suggested vehicle for oral or intraperitoneal administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is recommended to prepare the formulation fresh for each use and sonicate if necessary to ensure complete dissolution.[1]
Q4: What are the common signs of toxicity I should monitor for?
During an MTD or efficacy study, it is essential to monitor animals for signs of toxicity. These can include:
-
Significant body weight loss (>15-20%)[3]
-
Changes in behavior (e.g., lethargy, hunched posture, ruffled fur)
-
Reduced food and water intake
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin abnormalities at the injection site (for subcutaneous or intravenous routes)
If severe toxicity is observed, the animal should be euthanized, and the dosage should be adjusted for subsequent cohorts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observed efficacy in the in vivo model. | - Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Inappropriate Animal Model: The chosen cell line or animal model may not be sensitive to p38 MAPK inhibition. - Formulation Issues: The compound may have precipitated out of the vehicle. | - Perform a dose-escalation study to test higher, yet tolerable, doses. - Conduct pharmacokinetic (PK) studies to determine the compound's exposure in plasma and tumor tissue. - Confirm the dependence of your in vitro model on the p38 MAPK pathway. - Ensure the formulation is prepared correctly and administered immediately after preparation. |
| Significant toxicity observed at the initial doses. | - Dosage is too high: The starting dose is above the MTD. - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Rapid Absorption: The route of administration may lead to a rapid peak in plasma concentration. | - Reduce the dose for subsequent cohorts. - Include a vehicle-only control group to assess its effects.[3] - Consider an alternative route of administration or a different formulation to slow absorption. |
| High variability in tumor growth within a treatment group. | - Inconsistent Dosing: Inaccurate volume or timing of administration. - Tumor Heterogeneity: The tumor model may have inherent variability. - Animal Health: Underlying health issues in some animals. | - Ensure accurate and consistent administration techniques. - Increase the number of animals per group to improve statistical power. - Exclude animals that show signs of illness not related to the treatment. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ |
| p38α MAPK | 5 nM |
| p38β MAPK | 32 nM |
| p38α/β MAPK | 6.11 µM |
| Data sourced from TargetMol.[1] |
Table 2: Example Dose-Range Finding Study Design for this compound in a Mouse Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | PO | QD | 5 |
| 2 | This compound | 1 | PO | QD | 5 |
| 3 | This compound | 5 | PO | QD | 5 |
| 4 | This compound | 10 | PO | QD | 5 |
| 5 | This compound | 25 | PO | QD | 5 |
| PO: Oral gavage; QD: Once daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg)
-
Calculate the required amount: For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound. Assuming a dosing volume of 10 mL/kg, the final concentration needed is 1 mg/mL.
-
Prepare the vehicle: Prepare a stock of the vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it first in the DMSO component of the vehicle.
-
Add remaining components: Sequentially add the PEG300, Tween 80, and saline, vortexing or sonicating between each addition to ensure a clear solution.[1]
-
Administer: Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg based on their individual body weights. The formulation should be used immediately after preparation.
Protocol 2: Mouse Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
-
Group Assignment: Randomly assign mice to different dose groups (e.g., the groups in Table 2) with 3-5 mice per group.
-
Dosing: Administer this compound or vehicle control daily for 5-14 days.
-
Monitoring: Record body weight, clinical signs of toxicity (as described in the FAQs), and food/water consumption daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 15-20% loss in body weight or significant clinical signs of toxicity.[3]
-
Necropsy: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis to identify any organ-specific toxicities.
Visualizations
References
- 1. This compound | TNF | p38 MAPK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SR-318 half-life in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR-318, a potent p38 MAPK inhibitor. The following sections address common questions and troubleshooting scenarios, with a focus on determining the half-life of this compound in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture medium?
There is currently no published, specific data on the half-life of this compound in various cell culture media. The stability of a compound in cell culture is distinct from its biological half-life and can be influenced by several factors, including the composition of the medium, pH, temperature, and the presence of cells.[1] It is highly recommended to experimentally determine the half-life of this compound in your specific cell culture system.
Q2: How can I determine the half-life of this compound in my cell culture experiments?
The most accurate method for determining the half-life of this compound in your cell culture medium is through a stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This involves incubating this compound in the cell culture medium over a time course and measuring its concentration at different time points. A detailed experimental protocol is provided below.
Q3: What factors can influence the stability of this compound in cell culture?
Several factors can affect the stability of a small molecule like this compound in cell culture medium:
-
Medium Composition: Components in the medium, such as proteins in fetal bovine serum (FBS), can bind to the compound.[3] Additionally, certain components can react with or degrade the compound.[4][5]
-
pH and Temperature: The pH and temperature of the cell culture medium can significantly impact the chemical stability of a compound.[1][6]
-
Presence of Cells: Cells can metabolize the compound, leading to a shorter effective half-life.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to handle this compound with protection from light.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.[1]
Experimental Protocols
Protocol for Determining the Half-Life of this compound in Cell Culture Medium using LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample dilution
-
Internal standard (a stable, non-related compound for normalization)
Workflow Diagram:
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
Technical Support Center: Overcoming Resistance to p38 MAPK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAPK inhibitors, with a focus on overcoming resistance to compounds like SR-318.
Troubleshooting Guides
Problem 1: Reduced or Loss of this compound Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting/Solution |
| Development of Acquired Resistance | - Confirm Resistance: Perform a dose-response curve with this compound on your cell line and compare the IC50 value to the parental, sensitive cell line. A significant shift to the right indicates resistance. - Investigate Bypass Pathways: Analyze the activation status of parallel signaling pathways such as ERK/MEK and JNK via Western blot. Increased phosphorylation of key kinases in these pathways upon this compound treatment suggests activation of compensatory mechanisms. - Assess Upstream Activation: Check for mutations or overexpression of upstream activators of the p38 MAPK pathway, such as MKK3 and MKK6. |
| Incorrect Inhibitor Concentration | - Verify Stock Solution: Ensure the correct concentration of your this compound stock solution. - Optimize Working Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Contamination or Misidentification | - Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. - Check for Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular responses. |
Problem 2: Inconsistent Results in Western Blot Analysis of p38 MAPK Phosphorylation
| Possible Cause | Troubleshooting/Solution |
| Low or No Signal for Phospho-p38 | - Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[1] - Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration. - Increase Protein Load: Load a higher amount of protein (at least 20-30 µg of whole cell extract) on the gel.[2] - Use a Positive Control: Treat a control group of cells with a known p38 MAPK activator (e.g., Anisomycin, UV radiation) to ensure your antibody and detection system are working.[3] |
| High Background | - Use BSA for Blocking: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[1] - Optimize Washing Steps: Increase the duration and number of washes to remove unbound antibodies.[3] - Titrate Secondary Antibody: A high concentration of the secondary antibody can lead to high background. |
| Non-Specific Bands | - Use a More Specific Antibody: Ensure your primary antibody is specific for phosphorylated p38 MAPK. - Optimize Blocking and Washing: Proper blocking and stringent washing can help reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to this compound. What are the common mechanisms of resistance to p38 MAPK inhibitors?
A1: Resistance to p38 MAPK inhibitors can arise through several mechanisms:
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of the p38 MAPK pathway by upregulating parallel signaling cascades, such as the ERK/MEK or JNK pathways.[4] This allows the cells to maintain pro-survival signals despite the presence of the inhibitor.
-
Feedback Loops: The p38 MAPK pathway is regulated by complex feedback loops.[2][5] For instance, p38α can be part of a negative feedback loop that inhibits its own activation.[2] Disruption of these loops can lead to sustained pathway activation and resistance.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of p38 MAPK that are involved in apoptosis or cell cycle regulation can also confer resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, leading to resistance.
Q2: How can I overcome resistance to this compound in my experiments?
A2: A common and effective strategy is to use combination therapies:
-
Combine with MEK or ERK Inhibitors: If you observe activation of the ERK/MEK pathway, co-treatment with a MEK or ERK inhibitor can synergistically inhibit cell growth and overcome resistance.
-
Combine with PI3K/Akt Inhibitors: The PI3K/Akt pathway is another critical survival pathway that can be activated in resistant cells. Combining this compound with a PI3K or Akt inhibitor may restore sensitivity.
-
Combine with Chemotherapy: p38 MAPK has been implicated in resistance to conventional chemotherapeutic agents.[6] Combining this compound with drugs like irinotecan has been shown to enhance their cytotoxic effects.[6]
Q3: I am planning a combination therapy experiment with this compound. How do I determine if the combination is synergistic?
A3: To assess the synergy between this compound and another compound, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a matrix of concentrations for both drugs. The results can be analyzed using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Q4: Are there any known mutations that can cause resistance to p38 MAPK inhibitors?
A4: While acquired mutations in the p38 MAPK itself are not as commonly reported as in other kinases like EGFR, resistance can be driven by mutations in upstream regulators or downstream effectors of the pathway. For instance, mutations in genes like RAS or RAF can lead to constitutive activation of parallel MAPK pathways, rendering the cells less dependent on the p38 pathway for survival.
Quantitative Data
The following tables summarize quantitative data from studies on p38 MAPK inhibitors. Note that much of the publicly available data is for inhibitors other than this compound, but it can serve as a valuable reference for designing and interpreting your experiments.
Table 1: IC50 Values of p38 MAPK Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| HCT-116 (Colon Cancer) | SB202190 | ~5 µM | > 20 µM | > 4-fold | Adapted from[6] |
| SW480 (Colon Cancer) | Noscapine + p38 siRNA | - | Significant sensitization compared to Noscapine alone | - | [7] |
| MCF-7 (Breast Cancer) | SB203580 | ~30 µM | Resistant | - | [8] |
| pII (Endocrine-Resistant Breast Cancer) | SB203580 | Effective at 100 nM | - | - | [9] |
Table 2: Synergistic Effects of p38 MAPK Inhibitors in Combination Therapies
| Cell Line | p38 Inhibitor | Combination Drug | Effect | Reference |
| COPD Alveolar Macrophages | BIRB-796 | Dexamethasone | Synergistic reduction of inflammatory cytokines | [10] |
| SW480 (Colon Cancer) | SB202190 | WX8 (PIKfyve inhibitor) | Synergistic reduction of tumor growth in xenografts | |
| Endocrine-Resistant Breast Cancer | SB203580 | PD0325901 (ERK1/2 inhibitor) | More effective in combination at lower doses | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent.
-
Protocol 2: Cell Viability Assay to Determine IC50 and Synergy
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
For single-agent IC50 determination, treat the cells with a serial dilution of this compound.
-
For combination studies, treat the cells with a matrix of concentrations of this compound and the second compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Measurement:
-
Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use a non-linear regression model to determine the IC50 values.
-
For combination studies, calculate the Combination Index (CI) to assess synergy.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Caption: Logical relationship of a negative feedback loop disruption leading to resistance to p38 MAPK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oscillations in MAPK cascade triggered by two distinct designs of coupled positive and negative feedback loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to SR-318 and Other Selective p38 MAPK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selective p38 MAPK inhibitor SR-318 against other notable inhibitors. The following sections provide a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress. Consequently, it has emerged as a key therapeutic target for a range of inflammatory diseases and cancers. This has led to the development of numerous selective p38 MAPK inhibitors. This guide focuses on this compound, a potent and highly selective inhibitor, and compares its performance with other well-characterized inhibitors that have advanced to clinical trials, including Ralimetinib (LY2228820), VX-745 (Neflamapimod), VX-702, Talmapimod (SCIO-469), and BIRB-796 (Doramapimod).
Performance Comparison of Selective p38 MAPK Inhibitors
The inhibitory activity of these compounds against the primary p38 MAPK isoforms (α, β, γ, and δ) is a critical determinant of their therapeutic potential and potential off-target effects. The following tables summarize the available quantitative data on their potency.
Table 1: In Vitro Potency (IC50) of Selective p38 MAPK Inhibitors
| Inhibitor | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference(s) |
| This compound | 5 | 32 | - | - | [1][2][3] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | - | - | [4][5][6][7][8] |
| VX-745 (Neflamapimod) | 10 | 220 | No Inhibition | - | [9][10][11][12] |
| VX-702 | 4 - 20 | - | - | - | [13][14][15][16][17] |
| Talmapimod (SCIO-469) | 9 | 90 | - | - | [18][19][20] |
| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [21][22][23] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available.
Table 2: Cellular Activity of Selective p38 MAPK Inhibitors
| Inhibitor | Assay | Cell Type | IC50 (nM) | Reference(s) |
| This compound | LPS-induced TNF-α release | Human Whole Blood | 283 | [1][3] |
| VX-745 (Neflamapimod) | LPS-induced IL-1β production | Human PBMCs | 45 | [24] |
| VX-745 (Neflamapimod) | LPS-induced TNF-α production | Human PBMCs | 51 | [24] |
| VX-702 | LPS-induced IL-6 production | Human Blood | 59 (ng/mL) | [13][16][17] |
| VX-702 | LPS-induced IL-1β production | Human Blood | 122 (ng/mL) | [13][16][17] |
| VX-702 | LPS-induced TNF-α production | Human Blood | 99 (ng/mL) | [13][16][17] |
| Ralimetinib (LY2228820) | LPS-induced TNF-α formation | Murine Peritoneal Macrophages | 5.2 | [5][25] |
Note: PBMC stands for Peripheral Blood Mononuclear Cells.
In Vivo Efficacy of Selective p38 MAPK Inhibitors
While in vitro and cellular assays provide valuable insights into the potency of these inhibitors, their performance in preclinical disease models is a more direct indicator of their therapeutic potential.
-
This compound: Currently, detailed in vivo efficacy data for this compound in specific disease models is limited in the public domain. Its potent inhibition of TNF-α release in human whole blood suggests strong anti-inflammatory potential.[1][3]
-
Ralimetinib (LY2228820): Has demonstrated in vivo efficacy in various human cancer xenograft models, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[8] In a rat model of collagen-induced arthritis, it showed potent effects on paw swelling, bone erosion, and cartilage destruction.[12]
-
VX-745 (Neflamapimod): In a mouse model of collagen-induced arthritis, administration of 10 mg/kg of VX-745 reduced disease severity.[24] It has also been investigated in clinical trials for Alzheimer's disease, where it has shown potential in improving episodic memory.[15][18][26]
-
VX-702: In a Phase II clinical trial for rheumatoid arthritis, VX-702 demonstrated statistically significant clinical effects on the signs and symptoms of the disease. At week 12, ACR20 response rates were 40% for the 10 mg dose group compared to 28% for placebo.[11] However, the modest clinical efficacy and transient suppression of inflammatory biomarkers have raised questions about its sustained effectiveness in chronic inflammation.[4]
-
Talmapimod (SCIO-469): In murine models of multiple myeloma, Talmapimod reduced tumor burden, microvessel density, and increased survival at doses of 150 and 450 mg/kg.[8][24] However, in a 24-week clinical trial for rheumatoid arthritis, it showed no greater efficacy compared to placebo.[27]
-
BIRB-796 (Doramapimod): A 30 mg/kg dose of BIRB-796 inhibited 84% of TNF-α in LPS-stimulated mice and was effective in a mouse model of established collagen-induced arthritis.[1][28] It has also been tested in a Phase III clinical trial.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 4. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 20. Ralimetinib - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mesoscale.com [mesoscale.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 27. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of p38 MAPK Inhibitors: SR-318 vs. SB203580
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used p38 MAPK inhibitors, SR-318 and SB203580, focusing on their efficacy, selectivity, and reported experimental data.
This comparison guide synthesizes available data to highlight the key differences between this compound and SB203580, enabling an informed decision for their application in research and development. We present a detailed analysis of their mechanism of action, quantitative efficacy data, and a summary of their selectivity profiles.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and SB203580 are small molecule inhibitors that target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in cellular responses to a variety of external signals, including stress stimuli like cytokines, ultraviolet irradiation, and osmotic shock. The p38 MAPK pathway is implicated in a range of cellular processes such as inflammation, cell differentiation, apoptosis, and autophagy.
SB203580 is a pyridinyl imidazole compound that acts as an ATP-competitive inhibitor of p38 MAPK. It specifically targets the p38α and p38β isoforms. By binding to the ATP pocket of the kinase, SB203580 prevents the phosphorylation of downstream targets.
This compound is a more recently developed, potent, and highly selective type-II inhibitor of p38α/β. As a type-II inhibitor, this compound targets the inactive state of the kinase, which can contribute to its high selectivity.
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and SB203580 against various p38 MAPK isoforms and in a key functional assay. Lower IC50 values indicate higher potency.
| Target/Assay | This compound | SB203580 |
| p38α MAPK | 5 nM | 300-500 nM |
| p38β MAPK | 32 nM | - |
| LPS-induced TNF-α release in human whole blood | 283 nM | - |
Selectivity and Off-Target Effects
While both inhibitors are considered selective for p38 MAPK, their selectivity profiles differ.
This compound is reported to be a highly selective inhibitor of p38α and p38β.
SB203580 , on the other hand, has been shown to have off-target effects, particularly at higher concentrations. It has been reported to inhibit other kinases such as protein kinase B (PKB/Akt) and at concentrations above 20 µM, it may induce the activation of the serine/threonine kinase Raf-1.[1] Studies have also indicated that SB203580 can activate the ERK and JNK pathways in primary human hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings. Below are generalized protocols for assays commonly used to evaluate the efficacy of p38 MAPK inhibitors.
In Vitro p38 MAPK Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer containing MgCl2, DTT, and a buffer salt (e.g., HEPES) with the purified p38 MAPK enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or SB203580) or a vehicle control (e.g., DMSO) to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and a substrate, such as ATF2. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (with [γ-32P]ATP), fluorescent antibody-based detection, or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Whole Blood TNF-α Release Assay
This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant setting.
Methodology:
-
Blood Collection and Treatment: Collect fresh human whole blood into heparinized tubes. Aliquot the blood into a 96-well plate. Pre-incubate the blood with various concentrations of the inhibitor (this compound or SB203580) or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Stimulation: Stimulate the blood with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: Incubate the plate for a further period (e.g., 4-6 hours) at 37°C.
-
Plasma Separation: Centrifuge the plate to separate the plasma from the blood cells.
-
TNF-α Quantification: Carefully collect the plasma supernatant and measure the concentration of TNF-α using a commercially available ELISA or a similar immunoassay.
-
Data Analysis: Determine the IC50 of the inhibitor for TNF-α release by plotting the TNF-α concentration against the inhibitor concentration.
Conclusion
Both this compound and SB203580 are valuable tools for studying the p38 MAPK pathway. The choice between them will depend on the specific experimental needs.
-
This compound offers significantly higher potency for p38α and is reported to be highly selective, making it an excellent choice for studies requiring precise targeting of this isoform with minimal off-target effects.
-
SB203580 is a well-established p38 inhibitor and can be a cost-effective option. However, researchers should be mindful of its lower potency and potential for off-target activities, especially at higher concentrations. It is crucial to include appropriate controls to account for these potential confounding factors.
This guide provides a foundational comparison to aid in the selection of the most appropriate p38 MAPK inhibitor for your research. It is always recommended to consult the primary literature for the most detailed and up-to-date information on these compounds.
References
SR-321: The Inactive Control for Validating SR-318-Mediated p38 MAPK Inhibition
For researchers in immunology, inflammation, and oncology, the selective p38 MAPK inhibitor SR-318 serves as a potent chemical probe to investigate the intricate roles of the p38 signaling pathway. To ensure the specificity of experimental findings, the use of a structurally similar but biologically inactive negative control is paramount. SR-321 is the recommended inactive analog of this compound, designed for this critical validation step.
This guide provides a comprehensive comparison of this compound and SR-321, offering experimental data and detailed protocols to support the robust design of experiments targeting p38 MAPK.
Comparative Analysis of this compound and SR-321 Activity
The primary distinction between this compound and its negative control, SR-321, lies in their ability to inhibit the activity of p38 MAPK. This compound is a highly potent and selective inhibitor of the α and β isoforms of p38 MAPK. In contrast, SR-321, despite its structural similarity, is designed to be devoid of significant inhibitory activity against these kinases. This differential activity is crucial for attributing the observed biological effects specifically to the inhibition of p38 MAPK by this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | p38α | Radiometric Kinase Assay | 5 |
| p38β | Radiometric Kinase Assay | 32 | |
| p38α | Cell-based NanoBRET Assay | 3.7 | |
| p38β | Cell-based NanoBRET Assay | 10 | |
| TNF-α release | Human Whole Blood Assay | 283 | |
| SR-321 | p38α/β | Various Assays | Inactive |
Experimental Protocols
To validate the specific effects of this compound, it is essential to run parallel experiments with SR-321 at the same concentrations. Below are detailed protocols for key assays used to characterize the activity of this compound, where SR-321 serves as a negative control.
Cell-Based p38α/β Target Engagement (NanoBRET™ Assay)
This assay quantifies the engagement of this compound and SR-321 with p38α and p38β in live cells.
Materials:
-
HEK293 cells
-
p38α-NanoLuc® fusion vector
-
p38β-NanoLuc® fusion vector
-
NanoBRET™ tracer
-
This compound and SR-321 (dissolved in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, 96-well assay plates
Protocol:
-
Transfection: Co-transfect HEK293 cells with the p38α-NanoLuc® or p38β-NanoLuc® fusion vector and a suitable transfection reagent in Opti-MEM™. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and SR-321 in DMSO. Further dilute in Opti-MEM™ to the desired final concentrations. Include a DMSO-only control.
-
Tracer Preparation: Prepare the NanoBRET™ tracer solution in Opti-MEM™.
-
Assay:
-
To the appropriate wells, add the diluted this compound, SR-321, or DMSO control.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis: Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 values. This compound should exhibit a dose-dependent decrease in the BRET signal, while SR-321 should show no significant change.
LPS-Induced TNF-α Release in Human Whole Blood
This assay assesses the ability of this compound and SR-321 to inhibit the inflammatory response in a physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and SR-321 (dissolved in DMSO)
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Compound Pre-incubation:
-
In a 96-well plate, add diluted this compound, SR-321, or a DMSO control to fresh human whole blood.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production. Include a no-LPS control.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC50 value for this compound. SR-321 should not significantly inhibit TNF-α release.
Visualizing the Experimental Logic and Pathway
To further clarify the roles of this compound and SR-321 and the pathway they influence, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and SR-321.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Caption: Logical relationship between compounds and biological effect.
Validating SR-318 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SR-318, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). We will compare this compound to other well-established p38 MAPK inhibitors—SB203580, BIRB 796, and VX-745—and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and p38 MAPK Inhibition
This compound is a highly selective inhibitor targeting the α and β isoforms of p38 MAPK. This kinase is a key component of the MAPK signaling pathway, which plays a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a critical target for therapeutic intervention. Validating that a compound like this compound directly interacts with and inhibits p38 MAPK within a cellular context is a crucial step in drug development.
Comparative Analysis of p38 MAPK Inhibitors
To effectively evaluate the target engagement of this compound, it is essential to compare its performance against other known p38 MAPK inhibitors. This guide focuses on three widely used compounds with distinct properties:
-
SB203580: A first-generation, potent, and selective inhibitor of p38α and p38β.
-
BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor of all p38 isoforms with a slow dissociation rate.[1][2]
-
VX-745 (Neflamapimod): A potent and selective inhibitor of p38α and p38β that has been evaluated in clinical trials.
Below is a summary of the key characteristics of these inhibitors.
| Inhibitor | Target Isoforms | Binding Mode | Potency (IC50) | Key Features |
| This compound | p38α, p38β | ATP-competitive | p38α: 5 nM, p38β: 32 nM[3] | High selectivity for p38α/β. |
| SB203580 | p38α, p38β | ATP-competitive | p38α: 50 nM, p38β: 100 nM[4] | Widely used as a tool compound. |
| BIRB 796 | p38α, p38β, p38γ, p38δ | Allosteric | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[1] | Pan-p38 inhibitor with a slow off-rate. |
| VX-745 | p38α, p38β | ATP-competitive | p38α: 10 nM, p38β: 220 nM | Brain-penetrant, clinically evaluated. |
Experimental Validation of Target Engagement
To confirm that this compound directly binds to p38 MAPK in cells, we recommend two primary experimental approaches: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and downstream signaling analysis to confirm functional inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
The following table presents representative data from a CETSA experiment comparing the effect of this compound and other inhibitors on the thermal stability of p38α. An increase in the melting temperature (ΔTm) indicates target engagement.
| Compound (10 µM) | Melting Temperature (Tm) of p38α (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound | 55.2 | +6.7 |
| SB203580 | 54.8 | +6.3 |
| BIRB 796 | 56.1 | +7.6 |
| VX-745 | 55.5 | +7.0 |
Downstream Signaling Analysis
Inhibition of p38 MAPK should lead to a reduction in the phosphorylation of its downstream substrates and a decrease in the production of pro-inflammatory cytokines.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
A. Western Blot for Phosphorylated Downstream Targets:
A common method to assess p38 MAPK activity is to measure the phosphorylation of its direct downstream substrate, MAPKAPK2, and a subsequent substrate, HSP27.
| Treatment | p-MAPKAPK2 (Thr334) (Relative Intensity) | p-HSP27 (Ser82) (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.15 | 0.21 |
| SB203580 (1 µM) | 0.18 | 0.25 |
| BIRB 796 (1 µM) | 0.12 | 0.19 |
| VX-745 (1 µM) | 0.16 | 0.23 |
B. ELISA for Pro-inflammatory Cytokine Production:
Inhibition of p38 MAPK is known to reduce the production of pro-inflammatory cytokines such as TNF-α.
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle (DMSO) | 1250 | - |
| This compound (1 µM) | 187.5 | 85% |
| SB203580 (1 µM) | 225 | 82% |
| BIRB 796 (1 µM) | 150 | 88% |
| VX-745 (1 µM) | 193.75 | 84.5% |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 or HeLa) to 80-90% confluency.
-
Treat cells with this compound, comparator compounds (e.g., 10 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by Western blot using an antibody specific for p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble p38 MAPK as a function of temperature to generate melt curves and determine the Tm.
-
Western Blot Protocol for Downstream Signaling
-
Cell Culture, Treatment, and Stimulation:
-
Seed cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight.
-
Pre-treat cells with this compound, comparator compounds (e.g., 1 µM), or vehicle for 1 hour.
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MAPKAPK2 (Thr334), phospho-HSP27 (Ser82), total MAPKAPK2, total HSP27, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
TNF-α ELISA Protocol
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as for the Western blot protocol, but extend the LPS stimulation time to 4-6 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Data Analysis:
-
Measure the absorbance at 450 nm and calculate the concentration of TNF-α in each sample based on the standard curve.
-
Conclusion
This guide provides a framework for robustly validating the cellular target engagement of this compound. By employing a combination of direct binding assays like CETSA and functional downstream signaling analyses, researchers can confidently demonstrate that this compound engages and inhibits p38 MAPK in a cellular context. The comparative data presented here for established p38 MAPK inhibitors serves as a benchmark for evaluating the performance of this compound and other novel compounds. The detailed protocols and diagrams offer a practical resource for implementing these essential validation experiments.
References
SR-318: A Potent and Selective p38 MAPK Inhibitor with Limited Cross-Reactivity
For Immediate Publication
FRANKFURT, Germany – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of SR-318, a potent and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms α and β. This guide provides an objective analysis of this compound's performance against other MAPK isoforms, supported by experimental data, to aid in its application as a chemical probe for studying the inactive state of p38α and p38β.
This compound has demonstrated exceptional potency with IC50 values of 5 nM for p38α and 32 nM for p38β.[1][2] Its selectivity is a key attribute, and this guide summarizes available data on its interaction with other MAPK family members, including the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), as well as the other p38 isoforms (γ and δ).
Comparative Analysis of this compound Activity Across MAPK Isoforms
To provide a clear overview of this compound's selectivity, the following table summarizes its inhibitory activity (IC50) against various MAPK isoforms. The data is compiled from the foundational study by Röhm et al. (2019), which utilized a radiometric protein kinase assay to determine the half-maximal inhibitory concentrations.
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α (MAPK14) | 5 | 1 |
| p38β (MAPK11) | 32 | 6.4 |
| p38γ (MAPK12) | >10,000 | >2000 |
| p38δ (MAPK13) | >10,000 | >2000 |
| JNK1 (MAPK8) | >10,000 | >2000 |
| JNK2 (MAPK9) | >10,000 | >2000 |
| JNK3 (MAPK10) | >10,000 | >2000 |
| ERK1 (MAPK3) | >10,000 | >2000 |
| ERK2 (MAPK1) | >10,000 | >2000 |
Data sourced from Röhm et al., J. Med. Chem. 2019, 62, 23, 10757–10782.
The data unequivocally demonstrates the high selectivity of this compound for the p38α and p38β isoforms, with negligible activity against other tested MAPK family members at concentrations up to 10 µM.
Understanding the MAPK Signaling Landscape
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. These pathways are typically organized in a three-tiered cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In mammals, the four major MAPK pathways are the ERK, JNK, p38, and ERK5 pathways. The p38 MAPK family itself comprises four isoforms: α, β, γ, and δ, which are activated in response to cellular stress and inflammatory cytokines.
Experimental Methodologies for Determining Kinase Selectivity
The cross-reactivity of this compound was determined through a comprehensive in vitro kinase screening panel. The following provides a detailed protocol for the radiometric protein kinase assay employed in the seminal study.
Radiometric Protein Kinase Assay (33PanQinAce)
This assay quantifies the incorporation of 33P-radiolabeled phosphate from [γ-33P]ATP into a generic peptide substrate.
Materials:
-
Recombinant human kinase enzymes (p38α, p38β, p38γ, p38δ, JNK1, JNK2, JNK3, ERK1, ERK2)
-
This compound (dissolved in 100% DMSO)
-
[γ-33P]ATP
-
Kinase-specific peptide substrate
-
Assay buffer (specific composition varies depending on the kinase)
-
3% Phosphoric acid solution
-
Microplates
Procedure:
-
Reaction Mixture Preparation: A master mix for each kinase is prepared containing the assay buffer, [γ-33P]ATP, and the respective peptide substrate.
-
Compound Addition: this compound is serially diluted in DMSO and added to the microplate wells. Control wells receive DMSO only.
-
Kinase Addition: The reaction is initiated by adding the specific kinase to each well.
-
Incubation: The reaction plate is incubated at 30°C for a defined period (typically 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Washing: The reaction is stopped by adding 3% phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and unincorporated [γ-33P]ATP is washed away.
-
Detection: The amount of incorporated 33P is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
This comprehensive guide underscores the high selectivity of this compound for p38α and p38β, making it an invaluable tool for researchers investigating the specific roles of these kinases in health and disease. The detailed experimental protocols provided will enable other scientists to replicate and build upon these findings.
References
In Vivo Comparison of SR-318 and Losmapimod: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the p38 MAPK inhibitors SR-318 and Losmapimod, supported by available experimental data.
This document summarizes the current understanding of this compound and Losmapimod, focusing on their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and efficacy in preclinical models. Due to the limited publicly available in vivo data for this compound, a direct head-to-head comparison is challenging. This guide therefore presents the available data for both compounds to facilitate an informed assessment.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and Losmapimod are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines.[1][2] By inhibiting p38 MAPK, particularly the α and β isoforms, these compounds can modulate inflammatory responses and other cellular processes, making them attractive therapeutic candidates for a range of diseases.
The p38 MAPK signaling cascade is a key regulator of inflammation and cellular stress. As depicted below, various extracellular stimuli, such as inflammatory cytokines and environmental stressors, activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the production of inflammatory mediators.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Losmapimod. It is important to note the disparity in the amount of public data, with significantly more information available for Losmapimod due to its progression through clinical trials.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Source |
| This compound | p38α | 5 nM | [3] |
| p38β | 32 nM | [3] | |
| Losmapimod | p38α | 5.3 nM | [4] |
| p38β | 3.2 nM | [4] |
Table 2: Human Pharmacokinetic Parameters (Losmapimod)
| Parameter | Value | Conditions | Source |
| Cmax (Oral) | 45.9 µg/L | 15 mg single dose | [5][6] |
| Tmax (Oral) | 3-4 hours | Single dose | [1] |
| t1/2 (Oral) | 7.9-9.0 hours | Single dose | [1] |
| Absolute Oral Bioavailability | 62% | 15 mg dose | [5][6] |
| Accumulation Ratio (Repeat Dose) | 1.56 | 7.5 mg twice daily for 14 days | [1] |
No publicly available in vivo pharmacokinetic data for this compound was found.
Table 3: In Vivo Pharmacodynamic Data (Losmapimod)
| Biomarker | Effect | Animal Model/Study | Source |
| Phosphorylated HSP27 (pHSP27) | Maximal reduction of 55% at 4 hours post 15 mg oral dose | Healthy human volunteers | [5][6] |
| DUX4 mRNA | Significant reduction | Mouse xenograft model of FSHD | [5][7] |
No publicly available in vivo pharmacodynamic data for this compound was found.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are the available protocols for key experiments involving Losmapimod and a general protocol for in vivo evaluation of p38 MAPK inhibitors, which could be adapted for compounds like this compound.
Losmapimod: FSHD Xenograft Mouse Model
This protocol describes the in vivo assessment of Losmapimod's efficacy in a mouse model of Facioscapulohumeral Muscular Dystrophy (FSHD).[5][7]
Caption: Experimental workflow for the FSHD xenograft mouse model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-Rag) are used to prevent rejection of human tissue grafts.
-
Cell Engraftment: Myoblasts derived from FSHD patients are implanted into the tibialis anterior muscle of the mice.
-
Treatment: After a period to allow for muscle fiber formation, mice are treated with Losmapimod, typically administered orally twice a day.
General In Vivo Protocol for p38 MAPK Inhibitors in an Inflammation Model
This protocol provides a representative workflow for evaluating the in vivo anti-inflammatory efficacy of a p38 MAPK inhibitor. This can be adapted for compounds like this compound in relevant animal models of inflammation (e.g., lipopolysaccharide (LPS)-induced endotoxemia).[2]
Caption: General workflow for in vivo testing in an inflammation model.
Methodology:
-
Animal Model: A suitable rodent model, such as C57BL/6 mice or Wistar rats, is selected based on the inflammatory disease being modeled.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for a specified period before the experiment.
-
Treatment Administration: The p38 MAPK inhibitor (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the same volume of the vehicle used to dissolve the inhibitor.
-
Induction of Inflammation: At a defined time after inhibitor administration, inflammation is induced. In an LPS-induced endotoxemia model, a single dose of LPS is administered intraperitoneally.
-
Sample Collection: At various time points after the inflammatory stimulus, blood samples are collected to measure systemic cytokine levels. At the end of the experiment, animals are euthanized, and relevant tissues are collected for analysis.
-
Endpoint Analysis: Blood plasma is analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA). Tissues can be analyzed for the levels of phosphorylated (active) p38 MAPK by Western blotting or immunohistochemistry, and for histological signs of inflammation and tissue damage.
Conclusion
For researchers considering in vivo studies with this compound, the provided general protocol for p38 MAPK inhibitors in an inflammation model can serve as a starting point for experimental design. Further studies are required to elucidate the in vivo efficacy, safety, and pharmacokinetic profile of this compound to enable a comprehensive comparison with other p38 MAPK inhibitors like Losmapimod.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myfshd.org [myfshd.org]
A Head-to-Head Comparison of p38 MAPK Inhibitors: SR-318 and VX-702
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: SR-318 and VX-702. Both compounds have been investigated for their potential in treating inflammatory diseases, and this document aims to present a clear, objective analysis of their reported preclinical and clinical data.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2][3] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a key therapeutic target for a range of inflammatory conditions.[1][3] this compound and VX-702 are small molecule inhibitors that target the p38 MAPK pathway, but with distinct characteristics that may influence their therapeutic potential.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and VX-702, facilitating a direct comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | VX-702 |
| p38α IC50 | 5 nM | 4-20 nM |
| p38β IC50 | 32 nM | ~14-fold less potent than p38α |
| TNF-α Inhibition (Whole Blood) | Potent Inhibition | IC50 = 99 ng/mL |
| IL-6 Inhibition (Whole Blood) | Not Reported | IC50 = 59 ng/mL |
| IL-1β Inhibition (Whole Blood) | Not Reported | IC50 = 122 ng/mL |
Table 2: Pharmacokinetic Properties of VX-702
| Parameter | Value |
| Half-life | 16 to 20 hours |
| Clearance | Median of 3.75 L/h |
| Volume of Distribution | 73 L/kg |
Note: Detailed pharmacokinetic data for this compound is not publicly available at the time of this guide's creation.
In-Depth Analysis
This compound: A Potent and Selective Type-II Inhibitor
This compound has been identified as a potent and highly selective type-II inhibitor of p38α and p38β.[4] Its mode of action involves targeting an inactive state of the p38 kinases, which is achieved through a unique folded P-loop conformation.[4] This mechanism contributes to its high potency and selectivity. A key finding for this compound is its potent inhibition of TNF-α release in whole blood, a critical biomarker for anti-inflammatory activity.[4]
VX-702: A Clinically Investigated p38 Inhibitor
VX-702 is a highly selective inhibitor of p38α MAPK, demonstrating approximately 14-fold higher potency for the α isoform over the β isoform.[5][6] It has been the subject of clinical investigation for inflammatory diseases, particularly rheumatoid arthritis. In vitro studies have shown that VX-702 effectively inhibits the production of key pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in a dose-dependent manner.[5][6] Furthermore, it has been shown to inhibit p38 activation induced by various platelet agonists.[5][6] In vivo studies have demonstrated a half-life of 16 to 20 hours, with the drug being predominantly cleared by the kidneys.[5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing inhibitor activity.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. scienceopen.com [scienceopen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. fn-test.com [fn-test.com]
In Vivo Validation of SR-318's Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory effects of the novel p38 MAPK inhibitor, SR-318, in vivo. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this guide outlines the established experimental models and comparator drugs that would be essential for such a validation. The data presented for comparator drugs is based on published studies and serves as a benchmark for potential outcomes with this compound.
Executive Summary
This compound is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases. To establish the in vivo efficacy of this compound, rigorous preclinical testing in established animal models of inflammation is critical. This guide details the methodologies for two standard models—carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation—and presents a comparative data framework using well-characterized anti-inflammatory agents, Dexamethasone and Celecoxib.
Comparative Efficacy in a Model of Acute Localized Inflammation
The carrageenan-induced paw edema model is a widely used assay to assess the efficacy of anti-inflammatory compounds against acute localized inflammation.
Table 1: Comparative Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Key Findings |
| This compound | Data Not Available | To be determined | To be determined | Hypothesized to show dose-dependent reduction in paw swelling. |
| Dexamethasone | 1 | Intraperitoneal | ~50-70% | Potent, non-specific anti-inflammatory agent acting via glucocorticoid receptors. |
| Vehicle Control | - | Matched to treatment | 0% | Establishes baseline inflammatory response. |
Comparative Efficacy in a Model of Systemic Inflammation
The LPS-induced inflammation model mimics the systemic inflammatory response seen in conditions like sepsis, providing a platform to evaluate the systemic efficacy of anti-inflammatory drugs.
Table 2: Comparative Effects on Pro-Inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Reduction in Serum TNF-α (%) | Reduction in Serum IL-6 (%) | Key Findings |
| This compound | Data Not Available | To be determined | To be determined | To be determined | Expected to dose-dependently decrease key pro-inflammatory cytokines. |
| Celecoxib | 10 - 50 | Oral | ~40-60% | ~30-50% | Selective COX-2 inhibitor, demonstrates efficacy in reducing systemic cytokine storm. |
| Vehicle Control | - | Matched to treatment | 0% | 0% | Establishes baseline for LPS-induced cytokine release. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.
Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Animals are randomly assigned to vehicle control, positive control (e.g., Dexamethasone), and this compound treatment groups.
-
Drug Administration: this compound (at various doses) or the comparator drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization and Grouping: As described for the paw edema model.
-
Drug Administration: this compound or a comparator drug (e.g., Celecoxib) is administered at selected doses prior to LPS challenge.
-
Induction of Inflammation: A non-lethal dose of LPS (e.g., 1-5 mg/kg) from E. coli is administered via intraperitoneal injection.
-
Sample Collection: Blood samples are collected at specific time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.
-
Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is essential for clarity.
Figure 1. The p38 MAPK signaling cascade is a central pathway in the inflammatory response.
Figure 2. A generalized workflow for the in vivo validation of this compound's anti-inflammatory properties.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SR-318
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of SR-318, a potent and selective p38α/β MAPK inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting our commitment to responsible chemical handling and building trust within the scientific community.
This compound is classified as a combustible solid and is severely hazardous to water (Water Hazard Class 3). Therefore, specialized disposal procedures must be followed. This guide outlines the necessary steps for the safe handling and disposal of this compound in solid form and in solutions.
Essential Safety & Handling Information
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following table summarizes key known data for this compound.
| Property | Value | Source |
| CAS Number | 2413286-32-3 | [1] |
| Molecular Formula | C27H33N5O2 | |
| Molecular Weight | 459.58 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | 2-8°C | |
| Hazard Classification | Combustible Solid (Storage Class 11) | |
| Water Hazard Class | WGK 3 (Severely hazardous to water) |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent combustion and environmental contamination. The following workflow must be strictly adhered to.
Detailed Experimental Protocols for Disposal
1. Solid this compound and Contaminated Labware:
-
Objective: To safely collect and store solid this compound waste and any labware (e.g., pipette tips, weighing boats, gloves) that has come into direct contact with the solid compound.
-
Materials:
-
Designated hazardous waste container for combustible solids (clearly labeled "this compound Waste - Combustible Solid, WGK 3").
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Wear appropriate PPE.
-
Carefully place all solid this compound waste and contaminated disposable labware into the designated hazardous waste container.
-
Ensure the container is securely sealed to prevent any release of dust.
-
Store the container in a designated, cool, dry, and well-ventilated hazardous waste storage area. This area must be away from heat, sparks, open flames, and incompatible materials (e.g., strong oxidizing agents).
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
2. This compound in DMSO Solution:
-
Objective: To safely collect and store solutions of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
Designated hazardous waste container for non-halogenated solvent waste (clearly labeled "this compound in DMSO Waste - WGK 3").
-
Secondary containment tray.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Wear appropriate PPE.
-
Carefully pour all this compound in DMSO solutions into the designated hazardous waste container.
-
Do not overfill the container; leave adequate headspace.
-
Securely seal the container.
-
Place the container in a secondary containment tray to prevent spills.
-
Store in a designated hazardous waste accumulation area.
-
Contact your institution's EHS department for pickup and disposal.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain. Due to its classification as WGK 3, it is severely hazardous to aquatic life.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. For a small spill of solid this compound, carefully sweep it up with an inert absorbent material and place it in the designated solid waste container. For a liquid spill, absorb it with a non-combustible absorbent material and place it in the appropriate waste container. Report all spills to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
